AG-045572
Beschreibung
Eigenschaften
IUPAC Name |
5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMCIBPDYCJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433309 | |
| Record name | AG 045572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263847-55-8 | |
| Record name | AG 045572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AG-045572: A Technical Guide to its Mechanism of Action as a GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-045572 is a potent, orally active, non-peptidic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document provides a technical overview of its mechanism of action, drawing from available preclinical data. It is intended to serve as a resource for researchers and professionals in the field of endocrinology and drug development. The guide summarizes key binding affinities and functional activities, outlines putative experimental protocols for its characterization, and visualizes the core signaling pathways involved.
Core Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptor. By binding to this G-protein coupled receptor (GPCR) on pituitary gonadotrophs, it blocks the endogenous ligand, GnRH, from initiating its downstream signaling cascade.[1][2][3] This blockade prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for regulating gonadal function.[4][5] Consequently, this compound effectively suppresses the production of sex hormones, such as testosterone.[3][5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Species | Value | Description |
| Ki | Human | 6.0 nM | Inhibitory constant for binding to the human GnRH receptor.[6] |
| Ki | Rat | 3.8 nM | Inhibitory constant for binding to the rat GnRH receptor.[6] |
| KB | Human | 25 ± 0.9 nM | Antagonist dissociation constant in an inositol phosphate accumulation assay in 293 cells expressing the human GnRH receptor.[7] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters in Rats
| Parameter | Animal Model | Administration | Value | Outcome |
| Oral Bioavailability | Intact Male Rats | 20 mg/kg (p.o.) | 8% | Low bioavailability.[5][6] |
| Oral Bioavailability | Female or Castrated Male Rats | 20 mg/kg (p.o.) | 24% | Higher bioavailability compared to intact males.[5] |
| Oral Bioavailability | Intact Male Rats (pretreated) | 40 mg/kg (i.m.) for 3 days, then 20 mg/kg (p.o.) | 27% | Increased bioavailability after testosterone suppression.[5] |
| LH Suppression | Castrated Male Rats | 100 mg/kg (p.o.) | Complete suppression up to 8 h | Demonstrates oral efficacy in suppressing LH.[7] |
| Testosterone Suppression | Intact Male Rats | 40 mg/kg (i.m.) for 4 days | Suppression to castrate levels | Shows potent in vivo antagonism leading to hormonal suppression.[5] |
Experimental Protocols
The following are illustrative experimental protocols for characterizing the mechanism of action of this compound, based on the available literature.
GnRH Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human or rat GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled GnRH analog (e.g., [125I]-Tryptorelina) is used as the competing ligand.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
Objective: To determine the functional antagonist activity (KB) of this compound.
Methodology:
-
Cell Culture: HEK293 cells expressing the human GnRH receptor are cultured and seeded in multi-well plates.[7]
-
Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound for a defined period.
-
Stimulation: Cells are then stimulated with a fixed concentration of GnRH (e.g., at its EC50 concentration of approximately 0.6 nM) for a specific time.[7]
-
Extraction: The reaction is terminated, and the intracellular [3H]-inositol phosphates are extracted.
-
Purification: The [3H]-inositol phosphates are separated from free [3H]-inositol using anion-exchange chromatography.
-
Detection: The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-dependent inhibition of GnRH-stimulated inositol phosphate accumulation by this compound is analyzed to determine the KB value.
Signaling Pathways and Experimental Workflow
GnRH Receptor Signaling Pathway
The GnRH receptor is a Gq/11-coupled GPCR.[8] Upon agonist binding, it activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[3][8] This cascade ultimately leads to the activation of downstream signaling molecules, including mitogen-activated protein kinases (MAPKs), which regulate the transcription and release of LH and FSH.[2][3][8] this compound blocks the initiation of this cascade.
Caption: GnRH Receptor Signaling and this compound Inhibition.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a generalized workflow for the in vitro characterization of this compound.
Caption: In Vitro Characterization Workflow for this compound.
Conclusion
This compound is a well-characterized GnRH receptor antagonist with high affinity for both human and rat receptors. Its mechanism of action involves the direct blockade of the GnRH receptor, leading to the inhibition of the Gq/11-PLC-IP3/DAG signaling pathway and subsequent suppression of gonadotropin and sex steroid production. The available preclinical data demonstrate its potential as a pharmacological tool for studying the reproductive endocrine system and as a lead compound for the development of therapeutics for hormone-dependent diseases. Further research, including detailed clinical investigations, would be necessary to fully elucidate its therapeutic utility.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. KEGG PATHWAY: map04912 [genome.jp]
In-Depth Technical Guide: AG-045572 GnRH Receptor Binding Affinity
This technical guide provides a comprehensive overview of the binding affinity of AG-045572 for the Gonadotropin-Releasing Hormone (GnRH) receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of GnRH receptor antagonists. This document outlines quantitative binding data, detailed experimental methodologies for affinity determination, and visual representations of associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is a non-peptidic antagonist of the GnRH receptor.[1] Its binding affinity has been determined for several species, demonstrating high potency. The inhibitory constant (Ki) is a measure of the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
The binding affinities of this compound for human, rat, and mouse GnRH receptors are summarized in the table below.
| Species | Receptor | Ki (nM) |
| Human | GnRH Receptor | 6.0 |
| Rat | GnRH Receptor | 3.8 |
| Mouse | GnRH Receptor | 2.2 |
Data sourced from MedchemExpress and APExBIO.[1][2]
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of the binding affinity (Ki) of this compound for the GnRH receptor is typically achieved through a competitive radioligand binding assay.[3] This assay measures the ability of the unlabeled antagonist (this compound) to compete with a radiolabeled ligand for binding to the GnRH receptor.[3]
Materials
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human, rat, or mouse GnRH receptor (e.g., HEK293 or CHO cells).[3][4]
-
Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [125I]-Cetrorelix).[3]
-
Test Compound: this compound (unlabeled).
-
Non-specific Binding Control: A high concentration of a standard unlabeled GnRH agonist or antagonist.[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, containing protease inhibitors.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Scintillation Cocktail. [5]
-
96-well microplates and glass fiber filters. [5]
Methodology
-
Membrane Preparation:
-
Culture cells stably expressing the GnRH receptor.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.[3]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[3]
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.[3]
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, the membrane preparation, and the radioligand.
-
Non-specific Binding: Add a high concentration of the unlabeled non-specific binding control, the membrane preparation, and the radioligand.[5]
-
Competitive Binding: Add varying concentrations of this compound, the membrane preparation, and a fixed concentration of the radioligand.
-
-
-
Incubation:
-
Incubate the microplate for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).[5]
-
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.[3]
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding from the total binding.[3]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.[3]
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow of a competitive radioligand binding assay.
GnRH Receptor Signaling Pathway
This compound acts as an antagonist, blocking the downstream signaling cascade initiated by the binding of GnRH to its receptor. The primary signaling pathway of the GnRH receptor is depicted below.
Caption: GnRH receptor signaling pathway and antagonism by this compound.
References
The Structure-Activity Relationship of AG-045572: A Nonpeptidic GnRH Antagonist
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of AG-045572, a nonpeptidic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. The GnRH receptor is a critical regulator of the hypothalamic-pituitary-gonadal axis, making it a prime therapeutic target for a variety of sex hormone-dependent diseases. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound and its silicon-containing analogue, providing a clear comparison of their biological activities.
Table 1: In Vitro Antagonist Potency of this compound and its Analogue at Human and Rat GnRH Receptors
| Compound | Human GnRH Receptor Ki (nM) | Rat GnRH Receptor Ki (nM) |
| This compound | 6.0 | 3.8 |
| disila-AG-045572 | >1000 | >1000 |
Data sourced from a comparative study of this compound and its silicon analogue.
Table 2: In Vivo Efficacy of this compound in a Castrated Rat Model
| Compound | Dose | Route of Administration | Luteinizing Hormone (LH) Suppression |
| This compound | 10 mg/kg | Oral | Significant |
This table highlights the in vivo testosterone suppression capabilities of this compound.
Experimental Protocols
The characterization of this compound and its analogues involves a series of in vitro and in vivo experiments to determine their pharmacological properties. The detailed methodologies for these key experiments are provided below.
In Vitro GnRH Receptor Binding Assay
This assay is fundamental to determining the binding affinity of test compounds to the GnRH receptor.
Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for the human and rat GnRH receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human or rat GnRH receptor.
-
Radioligand: A radiolabeled GnRH analogue, such as [125I]-labeled buserelin, is used as the competing ligand.
-
Assay Conditions: The assay is performed in a suitable buffer (e.g., 25 mM HEPES, pH 7.4, containing 1 mM EDTA, 0.1% BSA, and a protease inhibitor cocktail).
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes and a range of concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vivo Luteinizing Hormone (LH) Suppression in Castrated Rats
This in vivo model is used to assess the ability of a GnRH antagonist to suppress LH levels.
Objective: To evaluate the in vivo efficacy of a test compound in suppressing LH secretion in a castrated male rat model.
Methodology:
-
Animal Model: Adult male rats are surgically castrated to create a model with elevated basal LH levels.
-
Compound Administration: The test compound (e.g., this compound) is administered orally at a specified dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
LH Measurement: Plasma LH concentrations are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of LH suppression is calculated by comparing the LH levels in the treated group to those in a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the GnRH receptor signaling pathway and the general workflow for evaluating GnRH antagonists.
Caption: GnRH Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: General workflow for the preclinical evaluation of GnRH receptor antagonists.
AG-045572: An In-Depth In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
AG-045572 is a potent, orally active, non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Quantitative Data
The in vitro potency and metabolic profile of this compound have been determined through a series of binding assays, functional assessments, and metabolic stability studies. The key quantitative metrics are summarized below for easy comparison.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human GnRH Receptor | 6.0 nM | [2] |
| Rat GnRH Receptor | 3.8 nM | [2] | |
| Mouse GnRH Receptor | 2.2 nM | [1] | |
| Functional Antagonism (KB) | Human GnRH Receptor (Inositol Phosphate Assay) | 25 nM | [1] |
| Metabolism (Km) | Human Liver Microsomes (CYP3A) | 0.39 µM | |
| Male Rat Liver Microsomes (CYP3A) | 1.5 µM | ||
| Female Rat Liver Microsomes (CYP3A) | 0.28 µM | ||
| Expressed Human CYP3A4 | 0.25 µM | ||
| Expressed Human CYP3A5 | 0.26 µM |
Experimental Protocols
The following sections detail the methodologies employed for the key in vitro characterization experiments of this compound.
GnRH Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the GnRH receptor through competitive displacement of a radiolabeled ligand.
Objective: To quantify the affinity of this compound for human, rat, and mouse GnRH receptors.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the recombinant human, rat, or mouse GnRH receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 and 0.1% BSA, is used.
-
Competition Assay:
-
A fixed concentration of a suitable radioligand (e.g., a radiolabeled GnRH agonist like [125I]-Buserelin) is incubated with the receptor-containing membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist.
-
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Functional Antagonism Assay (Inositol Phosphate Accumulation)
This assay measures the ability of this compound to inhibit the downstream signaling of the GnRH receptor in a cellular context.
Objective: To determine the functional antagonist potency (KB) of this compound at the human GnRH receptor.
General Methodology:
-
Cell Culture: A human cell line, such as HEK293, stably expressing the human GnRH receptor is cultured.
-
Cell Plating: Cells are seeded into multi-well plates and grown to an appropriate confluency.
-
Labeling (Optional but common): Cells are often pre-labeled with [3H]-myo-inositol to allow for the detection of radiolabeled inositol phosphates.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of a GnRH agonist is added to stimulate the GnRH receptor, leading to the production of inositol phosphates (IPs) via the Gq signaling pathway.
-
Lysis and IP Isolation: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then isolated, typically using anion-exchange chromatography.
-
Detection: The amount of accumulated inositol phosphates is quantified, often by scintillation counting if a radiolabel was used.
-
Data Analysis: The concentration of this compound that produces a rightward shift in the agonist dose-response curve is used to calculate the antagonist dissociation constant (KB) using the Schild equation.
CYP3A Metabolism Assay
This assay evaluates the metabolic stability of this compound and identifies the primary cytochrome P450 enzymes responsible for its metabolism.
Objective: To determine the Michaelis-Menten constant (Km) of this compound metabolism by CYP3A enzymes.
General Methodology:
-
Enzyme Source: Human or rat liver microsomes, or recombinant human CYP3A4 or CYP3A5 enzymes are used as the source of metabolic activity.
-
Incubation Mixture: The reaction mixture contains the enzyme source, a NADPH-generating system (cofactor for CYP enzymes), and varying concentrations of this compound in a suitable buffer.
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped, typically by the addition of a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The samples are centrifuged to remove precipitated proteins, and the supernatant containing the remaining this compound and its metabolites is collected.
-
LC-MS/MS Analysis: The concentration of this compound is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The rate of this compound depletion at each concentration is determined. The Michaelis-Menten constant (Km), representing the substrate concentration at half the maximum velocity of the reaction, is calculated by fitting the data to the Michaelis-Menten equation.
Selectivity Profile
This compound has been profiled against a panel of other G-protein coupled receptors (GPCRs), enzymes, and ion channels and was found to be highly selective for the GnRH receptor (over 100-fold). This high degree of selectivity minimizes the potential for off-target effects. The specific panel of off-targets tested is not publicly detailed but is a standard part of preclinical drug development.
References
Unveiling the Pharmacokinetic Profile of AG-045572 in Rats: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of AG-045572, a potent gonadotropin-releasing hormone (GnRH) receptor antagonist, in rats. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, offering valuable insights for further preclinical and clinical development.
Pharmacokinetic Parameters of this compound in Rats
The pharmacokinetic properties of this compound have been evaluated in intact male, female, and castrated male rats following single intravenous (i.v.) and oral (p.o.) administrations. The key pharmacokinetic parameters are summarized in the table below, providing a clear comparison across different sexes and routes of administration.
| Parameter | Unit | Intact Male Rats | Female Rats | Castrated Male Rats |
| Intravenous Administration (10 mg/kg) | ||||
| Half-life (t½) | h | 1.4 ± 0.1 | 1.7 ± 0.1 | 1.7 ± 0.4 |
| Clearance (CL) | L/h/kg | 2.2 ± 0.5 | 1.5 ± 0.1 | 1.5 ± 0.3 |
| Volume of Distribution at Steady State (Vss) | L/kg | 2.1 ± 0.1 | 2.7 ± 0.4 | 3.7 ± 1.5 |
| Oral Administration (20 mg/kg) | ||||
| Maximum Plasma Concentration (Cmax) | µM | 0.61 ± 0.21 | 2.31 ± 0.57 | 1.98 ± 0.51 |
| Time to Maximum Plasma Concentration (Tmax) | h | 1 | 1 | 1 |
| Oral Bioavailability (Fp.o.) | % | 8 | 24 | 23 |
Experimental Protocols
The pharmacokinetic studies of this compound in rats were conducted using the following methodologies:
Animal Model
-
Species: Rat
-
Groups:
-
Intact male rats
-
Female rats
-
Male rats, surgically castrated via a scrotal approach, with a 14-day post-operative recovery period before the study.[1]
-
Dosing
-
Intravenous (i.v.) Administration: A single dose of 10 mg/kg was administered.[1][2]
-
Oral (p.o.) Administration: A single dose of 20 mg/kg was administered.[1][2]
-
Intramuscular (i.m.) Pretreatment: In a separate arm of the study, intact male rats were pretreated with 40 mg/kg of this compound intramuscularly twice a day for 3 days to assess the impact of testosterone suppression on pharmacokinetics.[1][2]
Pharmacokinetic Analysis
The specific bioanalytical method for quantifying this compound in plasma is not detailed in the provided search results. However, pharmacokinetic parameters were calculated from the plasma concentration-time data.
Visualizing the Experimental Workflow and Metabolic Pathway
To better illustrate the experimental design and the metabolic fate of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Caption: Metabolic pathway of this compound in rats.
Discussion and Key Findings
The pharmacokinetic data reveals significant sex-related differences in the disposition of this compound in rats. Notably, the oral bioavailability in intact male rats (8%) is substantially lower than in female (24%) and castrated male rats (23%).[2][3] This difference is likely attributable to the influence of testosterone on the metabolic pathways of the compound.
This compound is primarily metabolized by CYP3A enzymes.[1][2][4] Pretreatment of intact male rats with this compound, which suppresses testosterone levels, resulted in a pharmacokinetic profile similar to that observed in female and castrated male rats.[2][3] This suggests that testosterone may induce the expression or activity of CYP3A isoforms responsible for the first-pass metabolism of this compound, leading to lower oral bioavailability in intact males.
The compound exhibits a moderate half-life, clearance, and volume of distribution across all groups, indicating reasonable exposure and distribution in the body.[1][2] The consistent Tmax of 1 hour across all oral dosing groups suggests rapid absorption from the gastrointestinal tract.[2]
References
The Testosterone Suppression Effects of AG-045572: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-045572 is a potent, orally bioavailable, non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively blocking the GnRH receptor in the anterior pituitary, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a subsequent and profound suppression of gonadal steroidogenesis, including testosterone production. This technical guide provides a comprehensive overview of the testosterone suppression effects of this compound, summarizing available preclinical data, outlining experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to support further research and development of this and similar compounds for therapeutic applications in hormone-dependent conditions.
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide secreted from the hypothalamus, is the primary regulator of the reproductive endocrine system. Its pulsatile release stimulates the synthesis and secretion of LH and FSH from the anterior pituitary. These gonadotropins, in turn, stimulate the gonads to produce sex steroids. Continuous stimulation of the GnRH receptor, as with GnRH agonists, paradoxically leads to receptor desensitization and downregulation, ultimately suppressing steroidogenesis. In contrast, GnRH antagonists, such as this compound, offer a more direct and immediate mechanism of action by competitively blocking the receptor, thereby preventing gonadotropin release and rapidly reducing testosterone levels without the initial hormonal surge observed with agonists. The development of orally active, non-peptidic GnRH antagonists like this compound represents a significant advancement in androgen deprivation therapy for conditions such as prostate cancer, endometriosis, and uterine fibroids.
Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotroph cells. In its normal physiological state, the binding of GnRH to its receptor primarily activates the Gαq/11 G-protein subunit. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.
This compound, by binding to the GnRH receptor, prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This blockade directly inhibits the synthesis and release of gonadotropins, leading to a rapid and dose-dependent decrease in circulating testosterone levels.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound at the GnRH receptor.
Preclinical Pharmacodynamics: Testosterone and LH Suppression
Preclinical studies in rats have demonstrated the potent suppressive effects of this compound on both luteinizing hormone (LH) and testosterone. The following tables summarize the available data on the in vitro binding affinity and the in vivo effects of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Species | Binding Affinity (Ki) |
| Human GnRH Receptor | 6.0 nM |
| Rat GnRH Receptor | 3.8 nM |
Table 2: Effects of this compound on LH and Testosterone in Rats
| Administration Route | Dose | Animal Model | Effect on LH | Effect on Testosterone | Duration of Effect |
| Intravenous (IV) | 10 mg/kg | Castrated Male Rats | Suppressed to near baseline | Not Applicable | < 2 hours |
| Intravenous (IV) | 20 mg/kg | Intact Male Rats | Suppressed | Reduced concentrations | Not specified |
| Oral (PO) | 100 mg/kg | Castrated Male Rats | Completely suppressed | Not Applicable | Up to 8 hours |
| Oral (PO) | 100 mg/kg | Intact Male Rats | Not specified | Maintained in the castrate range | 24 hours |
| Intramuscular (IM) | 40 mg/kg (twice daily) | Intact Male Rats | Not specified | Suppressed to castrate levels | 4 days (pretreatment) |
*Note: The castrate level of testosterone in male rats is generally considered to be <0.5 ng/mL.[1][2]
Experimental Protocols
The following section outlines a representative experimental protocol for evaluating the in vivo efficacy of a GnRH antagonist like this compound in suppressing testosterone in rats. This protocol is based on standard methodologies in the field, as specific detailed protocols for this compound were not fully available in the public domain.
Animal Model and Husbandry
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age/Weight: Typically 8-10 weeks old, weighing 250-300g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 2°C and humidity of 50 ± 10%. Animals should have ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
Dosing and Administration
-
Formulation: this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water for oral administration. For intravenous administration, a suitable solubilizing agent and saline would be used.
-
Dose Groups: At least three dose levels of this compound and a vehicle control group should be included. The number of animals per group should be sufficient for statistical power (typically n=6-8).
-
Administration: For oral administration, dosing is performed via oral gavage using a suitable gavage needle. The volume administered is typically 5-10 mL/kg. For intravenous administration, injection is typically into a tail vein.
Blood Sampling and Hormone Analysis
-
Sampling Schedule: Blood samples (approximately 0.2-0.3 mL) are collected at various time points post-dosing. A typical schedule would be pre-dose (0 h), and then at 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Collection Method: Blood is collected from the tail vein or via a surgically implanted catheter into serum separator tubes.
-
Serum Preparation: Blood is allowed to clot at room temperature and then centrifuged to separate the serum. Serum samples are stored at -80°C until analysis.
-
Hormone Assays: Serum testosterone and LH concentrations are quantified using validated commercial enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits specific for rats.
Data Analysis
-
Hormone concentration data are typically presented as mean ± standard error of the mean (SEM) for each group at each time point.
-
Statistical analysis, such as ANOVA followed by a post-hoc test, is used to compare the effects of different doses of this compound to the vehicle control.
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo evaluation of this compound.
Summary and Future Directions
This compound is a potent GnRH receptor antagonist that effectively suppresses testosterone levels in preclinical models. Its oral bioavailability represents a significant advantage over earlier peptide-based GnRH analogues. The rapid onset of action and the absence of a testosterone surge make it a promising candidate for the treatment of hormone-sensitive diseases.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound, particularly in longer-term studies and in different animal models. While this guide summarizes the currently available public data, the full, detailed datasets from comprehensive preclinical studies would be invaluable for a complete understanding of its therapeutic potential. Furthermore, the progression of this compound or similar non-peptidic GnRH antagonists into human clinical trials will be a critical step in translating these promising preclinical findings into clinical benefits for patients with androgen-dependent pathologies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a full review of the primary literature. Researchers should consult the original research articles for complete and detailed information.
References
Technical Whitepaper: A Framework for Assessing the Oral Bioavailability of Novel GnRH Receptor Antagonists, with a Focus on AG-045572
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not contain specific quantitative oral bioavailability data or detailed experimental protocols for the compound AG-045572. The following guide provides a comprehensive framework and template for conducting and presenting such studies, using generalized protocols and illustrative data from other oral GnRH antagonists for demonstration purposes.
Introduction to this compound and Oral Bioavailability
This compound is identified as a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, with high affinity for both human and rat receptors.[1] As a GnRH receptor antagonist, this compound competitively blocks the receptor, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland. This mechanism is crucial for managing hormone-dependent diseases. The development of orally active GnRH antagonists represents a significant advancement over parenteral formulations, offering improved patient compliance and convenience.[2][3]
The oral bioavailability (F%) of a drug candidate is a critical parameter in preclinical development, quantifying the fraction of an orally administered dose that reaches systemic circulation unchanged.[4] It is influenced by various factors including aqueous solubility, intestinal permeability, and first-pass metabolism. This compound is known to be metabolized by the cytochrome P450 enzyme CYP3A, a key consideration for its oral bioavailability and potential drug-drug interactions.[1]
This document outlines the essential studies and data presentation required to characterize the oral bioavailability of a compound like this compound.
Preclinical Oral Bioavailability and Pharmacokinetics
Preclinical pharmacokinetic studies are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These studies are typically conducted in at least two species (one rodent, one non-rodent) to support the estimation of a safe and effective dose range for human clinical trials.
Illustrative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for two example oral GnRH antagonists, SHR7280 and A-177775, to illustrate how data for this compound would be presented.
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| SHR7280 | Rat | - | Oral | - | - | - | 63.1% | [4] |
| SHR7280 | Dog | - | Oral | - | - | - | 64.5% | [4] |
| A-177775 | Rat (castrated) | 24 | Oral | >100 | ~2 | - | ~17% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and interpretation of study results.
In-Life Study Protocol for Oral Bioavailability Assessment
This section details a typical protocol for a preclinical oral bioavailability study in rats.
-
Animal Model:
-
Species: Sprague-Dawley Rats (Male)
-
Number of Animals: n=3-5 per group
-
Health Status: Healthy, specific-pathogen-free
-
Acclimation: Minimum of 7 days prior to study initiation.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and 12-hour light/dark cycle.
-
Fasting: Animals are fasted overnight (approx. 12 hours) prior to dosing, with water available ad libitum.
-
-
Dosing and Administration:
-
Formulation:
-
Intravenous (IV): Compound dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline) to a final concentration of 1 mg/mL.
-
Oral (PO): Compound suspended in a vehicle such as 0.5% methylcellulose in water to a final concentration of 5 mg/mL.
-
-
Dose Levels:
-
IV Group: 1 mg/kg
-
PO Group: 10 mg/kg
-
-
Administration:
-
IV: Administered as a bolus injection via the tail vein.
-
PO: Administered via oral gavage.
-
-
-
Sample Collection:
-
Matrix: Plasma (with K2EDTA as anticoagulant).
-
Time Points (IV): 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Time Points (PO): 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Procedure: Approximately 0.2 mL of whole blood is collected from the jugular or saphenous vein at each time point. Samples are immediately placed on ice.
-
-
Sample Processing:
-
Blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection to separate plasma.
-
Plasma supernatant is transferred to uniquely labeled polypropylene tubes.
-
Samples are stored frozen at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).
-
Sample Preparation: Protein precipitation is performed by adding 3 volumes of acetonitrile containing an internal standard to 1 volume of plasma. Samples are vortexed and then centrifuged to pellet the precipitated protein. The supernatant is collected for analysis.
-
Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The analyte and internal standard are detected using the MS/MS detector operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
Quantification: A calibration curve is generated by spiking known concentrations of the analyte into blank plasma. The concentration of the analyte in study samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations: Workflows and Pathways
Diagrams are critical for visualizing complex processes and relationships in drug development.
Caption: Experimental workflow for a preclinical oral bioavailability study.
Caption: Simplified signaling pathway of the GnRH receptor and its antagonism.
References
- 1. This compound | DOR BioPharma, Inc. [dorbiopharma.com]
- 2. Oral administration of the GnRH antagonist acyline, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elagolix, a novel, orally bioavailable GnRH antagonist under investigation for the treatment of endometriosis-related pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]
In-Depth Technical Guide: Metabolism of AG-045572 by CYP3A Enzymes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AG-045572, a potent nonpeptidic gonadotropin-releasing hormone (GnRH) receptor antagonist, undergoes significant metabolism mediated by the cytochrome P450 3A (CYP3A) family of enzymes. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound by CYP3A4 and CYP3A5, consolidating available quantitative data, detailing experimental methodologies, and visualizing the metabolic pathways and experimental workflows. Understanding the metabolic profile of this compound is critical for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall clinical efficacy.
Introduction to this compound and CYP3A Metabolism
This compound, also known as CMPD1, is a selective antagonist of the GnRH receptor with therapeutic potential for hormone-dependent diseases.[1] The primary route of metabolic clearance for many xenobiotics, including this compound, is through oxidation reactions catalyzed by cytochrome P450 enzymes, with CYP3A4 being the most abundant and clinically significant isoform in the human liver and intestine. The metabolism of this compound by CYP3A enzymes has been confirmed in both human and rat models.[2][3][4][5][6][7]
Quantitative Analysis of this compound Metabolism by CYP3A
In vitro studies utilizing human and rat liver microsomes, as well as recombinant human CYP3A4 and CYP3A5 enzymes, have been conducted to characterize the metabolic kinetics of this compound. The Michaelis-Menten constant (Km), a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), has been determined for various systems.
| Enzyme Source | Species | Sex | Km (µM) |
| Liver Microsomes | Human | Male | 0.39[3][6] |
| Liver Microsomes | Human | Female | 0.27[3][6] |
| Liver Microsomes | Rat | Female | 0.28[3][6] |
| Liver Microsomes | Rat | Male | 1.5[3][6] |
| Recombinant CYP3A4 | Human | N/A | 0.25[3][6] |
| Recombinant CYP3A5 | Human | N/A | 0.26[3][6] |
Note: Vmax values were not available in the reviewed literature.
The similarity in Km values between human liver microsomes and recombinant CYP3A4/CYP3A5 suggests that both isoforms play a significant role in the metabolism of this compound in humans. The notable difference in Km values between male and female rat liver microsomes indicates a potential sex-specific difference in the CYP3A isozymes responsible for metabolism in this species.[3][6]
Experimental Protocols
While specific, detailed protocols from a primary peer-reviewed publication on this compound metabolism were not available in the public domain, a general methodology for such in vitro studies can be outlined based on standard practices.
In Vitro Incubation with Liver Microsomes
This experiment aims to determine the rate of metabolism of this compound in a system that contains a broad range of drug-metabolizing enzymes.
Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding this compound to the mixture.
-
Incubate at 37°C with gentle shaking.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound and the formation of metabolites using LC-MS/MS.
Recombinant CYP3A4/CYP3A5 Metabolism Assay
This experiment specifically assesses the contribution of CYP3A4 and CYP3A5 to the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP3A4 or CYP3A5 enzymes co-expressed with cytochrome P450 reductase
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
Internal standard
Procedure:
-
Follow a similar procedure as the liver microsome assay, substituting the liver microsomes with the specific recombinant CYP enzyme.
-
Initiate the reaction by adding NADPH.
-
Quench and process the samples as described above for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the standard analytical technique for quantifying the parent drug and its metabolites in in vitro metabolism studies.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A suitable reversed-phase analytical column (e.g., C18).
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical Parameters:
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Ionization Mode: Positive or negative ESI, depending on the analyte's properties.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored.
Visualizations
Metabolic Pathway of this compound by CYP3A Enzymes
Caption: Phase I oxidative metabolism of this compound catalyzed by CYP3A4 and CYP3A5.
Experimental Workflow for In Vitro Metabolism Studydot
References
AG-045572: A Technical Guide for Hormone-Dependent Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-045572 is a potent, orally active, non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Its ability to suppress testosterone levels highlights its potential as a research tool and therapeutic candidate for a range of hormone-dependent diseases, including prostate, breast, and ovarian cancers, as well as endometriosis.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound functions as a competitive antagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the plasma membrane of pituitary gonadotrophs.[1] By binding to the GnRHR, this compound prevents the endogenous ligand, GnRH, from stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This suppression of gonadotropins leads to a downstream reduction in the production of sex hormones, such as testosterone and estrogen, which are key drivers in the progression of many hormone-dependent diseases.
The primary signaling cascade initiated by GnRH binding to its receptor involves the activation of the Gαq/11 protein. This leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately culminate in the synthesis and secretion of LH and FSH. This compound effectively blocks this entire cascade by preventing the initial binding of GnRH.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound based on available preclinical data.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Parameter | Species | Value | Reference |
| Ki (GnRH Receptor) | Human | 6.0 nM | [2] |
| Ki (GnRH Receptor) | Rat | 3.8 nM | [2] |
| KB (Inhibition of GnRH-stimulated inositol phosphate accumulation) | Human | 25 ± 0.9 nM |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Sex | Oral Bioavailability | Notes | Reference |
| This compound | Intact Male | 8% | [1] | |
| This compound | Female | 24% | [1] | |
| This compound | Castrated Male | 24% | [1] | |
| This compound (after pretreatment) | Intact Male | 27% | Pretreatment with this compound (i.m. for 4 days) suppressed testosterone to castrate levels. | [1] |
Metabolism: this compound is metabolized by the cytochrome P450 enzyme CYP3A in both rats and humans.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Figure 1: GnRH Receptor Signaling and this compound Inhibition.
Figure 2: General Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are summaries of methodologies for key experiments involving this compound, based on available information. For complete and detailed protocols, it is imperative to consult the original publications.
In Vivo Pharmacokinetic and Pharmacodynamic Studies in Rats
-
Objective: To determine the pharmacokinetic profile of this compound and its effect on testosterone suppression in male rats.
-
Animal Model: Intact and castrated male Sprague-Dawley rats.
-
Drug Administration:
-
Single-dose pharmacokinetics: Intravenous (i.v.) administration at 10 mg/kg and oral (p.o.) administration at 20 mg/kg.
-
Testosterone suppression: Intramuscular (i.m.) administration of 40 mg/kg twice daily for 4 days.
-
-
Sample Collection: Blood samples are collected at various time points post-administration to determine plasma concentrations of this compound and testosterone levels.
-
Analytical Method: Plasma concentrations of this compound are typically determined using a validated liquid chromatography-mass spectrometry (LC-MS) method. Testosterone levels are measured using a validated immunoassay or LC-MS.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), terminal half-life (t1/2), and oral bioavailability (%F).
-
Reference: Based on the study by Iatsimirskaia EA, et al. Pharm Res. 2002 Feb;19(2):202-8.
Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional antagonist potency (KB) of this compound at the GnRH receptor.
-
Cell Lines: HEK293 or CHO cells stably transfected with the human or rat GnRH receptor.
-
Receptor Binding Assay (for Ki):
-
Principle: A competitive binding assay using a radiolabeled GnRH analog (e.g., [125I]-Tryptoretin) and cell membranes expressing the GnRH receptor.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Detection: The amount of bound radioactivity is measured using a gamma counter.
-
Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
-
Functional Assay - Inositol Phosphate (IP) Accumulation (for KB):
-
Principle: Measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a downstream second messenger.
-
Procedure: Cells are pre-labeled with [3H]-myo-inositol. The cells are then pre-incubated with varying concentrations of this compound followed by stimulation with a submaximal concentration of GnRH.
-
Detection: The accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Analysis: The concentration of this compound that produces a 50% inhibition of the GnRH response is determined to calculate the KB value.
-
-
Reference: Methodologies are based on standard practices for GPCR characterization and information from related studies.
Clinical Trial Status
As of the latest available information, there are no registered clinical trials specifically for this compound. While other oral GnRH antagonists, such as Relugolix, have advanced through clinical development and received regulatory approval for hormone-dependent conditions, this compound appears to have remained a preclinical research compound.
Conclusion
This compound is a valuable research tool for studying the role of the GnRH receptor in hormone-dependent diseases. Its well-characterized mechanism of action, potent antagonist activity, and oral bioavailability in preclinical models make it a suitable compound for in vitro and in vivo investigations. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies.
References
The Discovery and Development of AG-045572: A Nonpeptidic Gonadotropin-Releasing Hormone Receptor Antagonist
Introduction
AG-045572, also known as CMPD1, is a potent, orally bioavailable, nonpeptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] The GnRH receptor, a member of the G-protein coupled receptor (GPCR) family, plays a crucial role in the regulation of the reproductive system by controlling the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] Antagonism of this receptor is a key therapeutic strategy for a variety of hormone-dependent diseases, including prostate cancer, breast cancer, and endometriosis.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Synthesis
This compound was identified through discovery efforts focused on developing novel, small-molecule GnRH receptor antagonists.[2] The chemical structure of this compound is 5-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalenyl)methyl]-N-(2,4,6-trimethoxyphenyl)-2-furamide.[2] The synthesis of this compound and its silicon analogues has been described in the scientific literature, highlighting its nonpeptidic nature.[2][3]
Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptor.[2] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, GnRH. This blockade inhibits the downstream signaling cascade that is normally initiated by GnRH binding.
GnRH Receptor Signaling Pathway
The GnRH receptor primarily couples to Gαq/11 proteins.[5][6] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] This signaling cascade ultimately leads to the synthesis and secretion of gonadotropins, LH and FSH.[5][6] this compound, by blocking the initial binding of GnRH, prevents the initiation of this entire pathway.
Preclinical Pharmacology
The preclinical development of this compound has demonstrated its potency and efficacy both in vitro and in vivo.
In Vitro Activity
This compound exhibits low nanomolar binding affinities for the GnRH receptor across different species. In cells expressing recombinant human GnRH receptors, this compound acts as a potent inhibitor of GnRH-stimulated total inositol phosphate accumulation.[2] Furthermore, in cells expressing rat GnRH receptors, it was shown to be a competitive antagonist of GnRH-stimulated increases in extracellular acidification rates.[2]
| Parameter | Species | Value |
| Binding Affinity (Ki) | Human | 6.0 nM[7][8][9] |
| Rat | 3.8 nM[7][8][9] | |
| Mouse | 2.2 nM[1] | |
| Functional Antagonism (KB) | Human (Inositol Phosphate Assay) | 25 ± 0.9 nM[1] |
In Vivo Activity
In vivo studies in rats have confirmed the ability of this compound to suppress the hypothalamic-pituitary-gonadal axis. Intravenous and oral administration of this compound resulted in a dose-dependent suppression of GnRH-mediated elevations of LH in castrated male rats and testosterone in intact male rats.[2] A single oral dose of 100 mg/kg in castrated male rats led to complete suppression of plasma LH for up to 8 hours.[1] In intact male rats, the same dose maintained the suppression of testosterone to castrate levels for 24 hours.[1]
| Animal Model | Administration | Dose | Effect |
| Castrated Male Rats | Intravenous | 10 mg/kg | Suppression of LH to baseline for < 2 hours[1] |
| Castrated Male Rats | Oral | 100 mg/kg | Complete suppression of plasma LH for up to 8 hours[1] |
| Intact Male Rats | Intravenous | 20 mg/kg | Reduction in testosterone concentrations[1] |
| Intact Male Rats | Oral | 100 mg/kg | Suppression of testosterone to castrate range for 24 hours[1] |
Pharmacokinetics
This compound is metabolized by CYP3A enzymes in both rats and humans.[4][7] The oral bioavailability of this compound in intact male rats was found to be 8%, which increased to 24% in female or castrated male rats.[4] Pretreatment of intact male rats with this compound, which suppresses testosterone, increased its oral bioavailability to 27%, suggesting that testosterone levels may influence its metabolism.[4]
| Parameter | Species | Condition | Value |
| Oral Bioavailability | Rat (Intact Male) | 8%[4] | |
| Rat (Female or Castrated Male) | 24%[4] | ||
| Rat (Intact Male, Pretreated) | 27%[4] | ||
| Metabolism | Human & Rat | Metabolized by CYP3A[4][7] |
Experimental Protocols
Competitive Radioligand Binding Assay
A standard experimental approach to determine the binding affinity (Ki) of a compound like this compound for the GnRH receptor is a competitive radioligand binding assay.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled GnRH receptor ligand (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the GnRH receptor (e.g., CHO-hGnRHR cells).[6]
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).[6]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.[5][6]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]
-
Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).[5]
-
Equipment: 96-well microplates, glass fiber filters, filtration apparatus (cell harvester), and a scintillation counter.[5]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and increasing concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled ligand).[5]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).[5]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[5]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Conclusion
This compound is a well-characterized, potent, and orally active nonpeptidic GnRH receptor antagonist. Its ability to effectively suppress LH and testosterone levels in preclinical models highlights its potential for the treatment of sex hormone-dependent diseases. The detailed understanding of its mechanism of action and the availability of robust in vitro and in vivo assays provide a solid foundation for its further development and investigation.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Silicon analogues of the nonpeptidic GnRH antagonist this compound: syntheses, crystal structure analyses, and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | DOR BioPharma, Inc. [dorbiopharma.com]
- 9. This compound | Bioproducts Magazine [bioprodmag.com]
Methodological & Application
Application Notes and Protocols for AG-045572 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-045572 is a potent, orally active, non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It competitively blocks the GnRH receptor in the pituitary gland, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a subsequent reduction in testosterone levels in males and estrogen in females. These characteristics make this compound a valuable tool for research in sex hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids. This document provides detailed protocols for the in vivo application of this compound in rodent models, based on available preclinical data.
Mechanism of Action
This compound acts as a competitive antagonist at the GnRH receptor on pituitary gonadotrophs. By blocking the binding of endogenous GnRH, it prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent decrease in gonadotropin levels results in reduced steroidogenesis in the gonads, leading to a suppression of circulating testosterone.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound in rats.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Species | Receptor | Ki (nM) |
| Human | GnRH Receptor | 6.0 |
| Rat | GnRH Receptor | 3.8 |
Table 2: Pharmacokinetic Parameters in Rats
| Animal Model | Route | Dose (mg/kg) | Oral Bioavailability (%) |
| Intact Male Rat | p.o. | - | 8 |
| Female Rat | p.o. | - | 24 |
| Castrated Male Rat | p.o. | - | 24 |
| Intact Male Rat (pretreated with this compound) | p.o. | - | 27 |
Table 3: In Vivo Efficacy in Male Rats
| Animal Model | Route | Dose (mg/kg) | Effect | Duration of Effect |
| Castrated Male | i.v. | 10 | Suppression of LH to baseline | < 2 hours |
| Castrated Male | p.o. | 100 | Complete suppression of plasma LH | Up to 8 hours |
| Intact Male | i.v. | 20 | Reduction in testosterone concentrations | - |
| Intact Male | p.o. | 100 | Suppression of testosterone to castrate range | 24 hours |
| Intact Male | i.m. | 40 (twice daily for 3 days) | Suppression of testosterone to castrate levels | - |
Experimental Protocols
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Age: Adult rats (8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
-
Surgical Models: For studies in castrated male rats, surgical castration should be performed via a scrotal approach under appropriate anesthesia. A recovery period of at least 14 days is recommended post-surgery.
Formulation and Administration of this compound
Oral Administration (Gavage):
-
Vehicle: A suitable vehicle for oral administration is a suspension in 0.5% methylcellulose in sterile water.
-
Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% methylcellulose solution.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.
-
The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
-
Administration:
-
Weigh each animal on the day of dosing.
-
Administer the formulation using a sterile, appropriately sized oral gavage needle with a ball tip. For adult rats, an 18-20 gauge needle is suitable.
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume.
-
Intravenous Administration:
-
Vehicle: A common vehicle for intravenous administration of poorly soluble compounds is a mixture of solvents such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400).
-
Preparation:
-
Dissolve the this compound in the vehicle to the desired concentration.
-
Ensure the solution is clear and free of particulates. The formulation should be sterile-filtered before administration.
-
-
Administration:
-
Administer the solution via a tail vein injection.
-
The injection volume should be appropriate for the animal's size (e.g., 1-2 mL/kg).
-
Experimental Workflow for Efficacy Studies
Caption: General experimental workflow for in vivo efficacy studies.
Blood Sampling and Hormone Analysis
-
Blood Collection:
-
Collect blood samples from the tail vein or saphenous vein at specified time points.
-
For terminal studies, blood can be collected via cardiac puncture under deep anesthesia.
-
Collect approximately 200-300 µL of blood into serum separator tubes.
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until analysis.
-
-
Hormone Measurement:
-
Measure serum concentrations of LH and testosterone using commercially available ELISA kits specific for rats.
-
Follow the manufacturer's instructions for the assay procedure.
-
Run samples in duplicate or triplicate for accuracy.
-
Data Analysis
-
Calculate the mean and standard error of the mean (SEM) for hormone concentrations at each time point.
-
Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine significant differences between treatment groups and control.
-
A p-value of <0.05 is typically considered statistically significant.
Safety and Ethical Considerations
-
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
-
Handle this compound with appropriate personal protective equipment (PPE).
-
Monitor animals for any signs of distress or adverse effects throughout the study.
-
Use appropriate anesthesia and analgesia for any surgical procedures.
-
Euthanasia should be performed using an approved method (e.g., CO2 inhalation followed by a secondary physical method).
Application Notes and Protocols for In Vivo Administration of Novel Therapeutic Compounds
A scarcity of publicly available data exists for the specific compound AG-045572. Extensive searches of scientific literature and toxicology databases did not yield specific results for "this compound," suggesting it may be a novel agent in early-stage development with limited public information.
The following application notes and protocols are provided as a generalized framework for the in vivo administration of a hypothetical therapeutic agent, referred to as "Compound X," in animal models. This framework is based on established practices in preclinical drug development and toxicology studies.[1][2] Researchers should adapt these guidelines to the specific pharmacokinetic, pharmacodynamic, and toxicological profile of the compound under investigation.
Quantitative Data Summary
For any preclinical animal study, it is crucial to systematically collect and organize quantitative data to facilitate analysis and comparison. The tables below exemplify how to structure such data for "Compound X."
Table 1: Single-Dose Pharmacokinetic Parameters of Compound X in Rodents
| Species | Strain | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| Mouse | C57BL/6 | Intravenous (IV) | 2 | 1500 ± 210 | 0.08 | 3200 ± 450 | 2.5 ± 0.4 |
| Mouse | C57BL/6 | Oral (PO) | 10 | 850 ± 120 | 0.5 | 4100 ± 580 | 3.1 ± 0.6 |
| Rat | Sprague-Dawley | Intravenous (IV) | 2 | 1250 ± 180 | 0.08 | 2900 ± 410 | 3.8 ± 0.5 |
| Rat | Sprague-Dawley | Oral (PO) | 10 | 600 ± 95 | 1.0 | 3800 ± 530 | 4.2 ± 0.7 |
Data are presented as mean ± standard deviation.
Table 2: Repeated-Dose Toxicity Study of Compound X in Beagle Dogs (28-Day Study)
| Dose Group (mg/kg/day) | Clinical Observations | Body Weight Change (%) | Key Hematology Changes | Key Clinical Chemistry Changes |
| 0 (Vehicle) | No adverse effects | +5.2 ± 1.1 | None | None |
| 10 | Occasional mild sedation | +4.8 ± 0.9 | None | None |
| 30 | Moderate sedation, decreased activity | +2.1 ± 0.5 | Slight decrease in platelets | Mild elevation in ALT |
| 100 | Severe sedation, ataxia, tremors | -3.5 ± 1.8 | Significant decrease in platelets and WBC | Significant elevation in ALT and AST |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, WBC: White blood cells.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of animal studies. Below are example protocols for key experiments.
Rodent Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of Compound X following a single intravenous and oral dose in mice and rats.
Materials:
-
Compound X
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least 7 days prior to the study.
-
Dosing:
-
Intravenous (IV): Administer Compound X at 2 mg/kg via the tail vein.
-
Oral (PO): Administer Compound X at 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL from mice, 200 µL from rats) from the saphenous or jugular vein at the following time points: 0 (pre-dose), 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Canine Repeated-Dose Toxicity Study Protocol
Objective: To evaluate the potential toxicity of Compound X administered orally to beagle dogs for 28 consecutive days.
Materials:
-
Compound X formulated in capsules
-
Male and female beagle dogs (6-8 months old)
-
Veterinary examination equipment
-
Hematology and clinical chemistry analyzers
Procedure:
-
Animal Acclimation: Acclimate dogs to the housing conditions for at least two weeks.
-
Dose Administration: Administer Compound X orally via capsules once daily at doses of 0 (vehicle), 10, 30, and 100 mg/kg/day.
-
Clinical Observations: Conduct and record detailed clinical observations twice daily.
-
Body Weight and Food Consumption: Measure body weight weekly and food consumption daily.[3]
-
Clinical Pathology: Collect blood and urine samples for hematology, coagulation, and clinical chemistry analysis on Day 1 (pre-dose), Day 14, and Day 28.
-
Necropsy and Histopathology: At the end of the 28-day treatment period, perform a full necropsy on all animals. Collect designated organs and tissues, weigh them, and preserve them for histopathological examination.
Visualizations
Diagrams are useful for illustrating complex biological processes and experimental designs.
Caption: Workflow for a typical in vivo efficacy study in a tumor xenograft model.
Caption: A hypothetical signaling cascade initiated by Compound X leading to apoptosis.
References
Application Notes and Protocols for Cell-Based Assays Using AG-045572
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-045572 is a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2][3] The GnRH receptor plays a crucial role in the endocrine system, primarily in regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][5] Consequently, GnRH receptor antagonists like this compound are valuable tools for studying reproductive biology and have therapeutic potential in hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids.[6] These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the GnRH receptor, blocking the binding of the endogenous GnRH peptide. This inhibition prevents the activation of downstream signaling pathways, ultimately leading to the suppression of gonadotropin and testosterone production.[1][2][3][5]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in various assays.
| Parameter | Species/Cell Line | Assay Type | Value |
| Kᵢ | Human | Competitive Radioligand Binding | 6.0 nM |
| Kᵢ | Rat | Competitive Radioligand Binding | 3.8 nM |
| Kᵢ | Mouse | Competitive Radioligand Binding | 2.2 nM[3] |
| KB | 293 cells expressing human GnRH receptor | Inositol Phosphate Accumulation | 25 ± 0.9 nM |
Signaling Pathway
The GnRH receptor primarily couples to Gαq/11 proteins. Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently activate the mitogen-activated protein kinase (MAPK) cascade. This compound blocks the initiation of this pathway by preventing GnRH binding.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Protocol:
-
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-Triptorelin)
-
This compound
-
Unlabeled GnRH agonist (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding (NSB): High concentration of unlabeled GnRH agonist, membrane preparation, and radioligand.
-
Competition: this compound dilution, membrane preparation, and radioligand.
-
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to block GnRH-induced activation of the Gq signaling pathway by quantifying the accumulation of inositol phosphates.
Workflow Diagram:
Protocol:
-
Materials:
-
Cells expressing the GnRH receptor (e.g., HEK293-GnRHR)
-
[³H]-myo-inositol
-
This compound
-
GnRH agonist
-
Lithium Chloride (LiCl) solution
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Label the cells by incubating with [³H]-myo-inositol for 24-48 hours.
-
Wash the cells to remove unincorporated label.
-
Pre-incubate the cells with assay buffer containing LiCl (to inhibit IP degradation) and varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a GnRH agonist (at its EC₈₀ concentration) for 30-60 minutes.
-
Terminate the reaction by adding cold perchloric acid.
-
Neutralize the samples and separate the inositol phosphates using Dowex anion-exchange chromatography.
-
Elute the [³H]-inositol phosphates and quantify using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphate accumulation against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Cell-Based Testosterone Suppression Assay
This assay assesses the ability of this compound to inhibit GnRH-stimulated testosterone production in a co-culture system of pituitary and Leydig cells or in a pituitary cell line that regulates a testosterone-producing cell line.
Workflow Diagram:
Protocol:
-
Materials:
-
Pituitary cells (e.g., primary culture or a gonadotrope cell line like LβT2)
-
Leydig cells (e.g., primary culture or a cell line like MA-10)
-
This compound
-
GnRH
-
Cell culture medium
-
Testosterone ELISA kit
-
-
Procedure:
-
Establish a co-culture of pituitary and Leydig cells or culture pituitary cells and transfer the conditioned medium to Leydig cells.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Stimulate the pituitary cells with GnRH to induce LH secretion.
-
Incubate for a period sufficient to allow LH to stimulate testosterone production by the Leydig cells (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the testosterone concentration against the log concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of testosterone production using non-linear regression analysis.
-
Conclusion
The provided application notes and protocols describe robust cell-based assays for the pharmacological characterization of the GnRH receptor antagonist, this compound. These assays are essential for determining the potency and mechanism of action of this compound and can be adapted for high-throughput screening and lead optimization in drug discovery programs targeting the GnRH receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Oral administration of the GnRH antagonist acyline, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AG-045572 in GnRH Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-045572 is a potent, non-peptidic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] The GnRH receptor, a G-protein coupled receptor (GPCR), is a key regulator of the reproductive system.[4][5] Upon activation by GnRH, the receptor primarily couples to Gαq/11 proteins, initiating a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][6] This pathway plays a crucial role in various physiological and pathological processes, making the GnRH receptor a significant target for therapeutic intervention in hormone-dependent diseases such as endometriosis, prostate cancer, and breast cancer.[7] this compound provides a valuable tool for investigating the intricacies of GnRH receptor signaling and for the development of novel therapeutics.
Mechanism of Action
This compound acts as a competitive antagonist at the GnRH receptor, blocking the binding of the endogenous GnRH ligand. This inhibition prevents the conformational change in the receptor required for G-protein activation and the subsequent downstream signaling events. The primary signaling pathway initiated by GnRH receptor activation involves the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6][8] These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, which ultimately regulate gene expression and cellular responses.[4][8][9][10]
Data Presentation
This compound Binding Affinity
| Receptor Species | Binding Affinity (Ki) |
| Human GnRH Receptor | 6.0 nM |
| Rat GnRH Receptor | 3.8 nM |
Data compiled from available research.[1][11][12]
Visualizing the GnRH Signaling Pathway and the Role of this compound
The following diagrams illustrate the GnRH signaling cascade and the mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of GnRH-Induced Extracellular Signal-Regulated Kinase Nuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. GnRH Receptor Expression in Tissue and Cultured Cells [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based models to study GnRH neuron physiology - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for AG-045572 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-045572 is a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. It is a valuable research tool for investigating the physiological and pathological roles of the GnRH signaling pathway in various cell types. These application notes provide a comprehensive guide to the preparation and use of this compound in cell culture experiments, ensuring reproducible and reliable results.
Disclaimer: The following protocols for the preparation of this compound are based on standard laboratory practices for similar small molecule inhibitors. As specific solubility and stability data for this compound are not publicly available, it is strongly recommended to consult the manufacturer's product information sheet for specific instructions. The primary assumption made in this protocol is the solubility of this compound in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Species | Reference |
| Ki | 6.0 nM | Human | [1] |
| Ki | 3.8 nM | Rat | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound, assuming the compound is soluble in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to the this compound powder. For a 10 mM stock solution, if you weigh X mg of the compound with a molecular weight of Y g/mol , the volume of DMSO to add in µL is: (X / Y) * 100,000.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
For cell culture experiments, the stock solution must be diluted to the final desired concentration in a complete cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This will account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid cytotoxicity.
-
Application to Cells: Immediately add the prepared working solutions of this compound and the vehicle control to your cell cultures. Gently mix the plate or flask to ensure even distribution.
Mandatory Visualizations
GnRH Receptor Signaling Pathway and Inhibition by this compound
Caption: GnRH signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Cell Culture Application
Caption: Workflow for preparing and using this compound in cell culture.
Safety Precautions
When handling this compound and DMSO, it is essential to follow standard laboratory safety procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, when handling the powdered compound and concentrated DMSO solutions.
-
Handling: Avoid inhalation of the powder and direct contact with the skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of all waste materials, including unused compound, contaminated tips, and tubes, in accordance with institutional and local regulations for chemical waste.
-
DMSO-Specific Precautions: DMSO can facilitate the absorption of other chemicals through the skin. Therefore, exercise extreme caution when handling DMSO solutions containing this compound.
References
Application Notes and Protocols for AG-045572 in Endometriosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting millions of women worldwide. Research into novel therapeutic agents is crucial for improving treatment options. AG-045572 is a potent, orally active, nonpeptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] By blocking the GnRH receptor, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a reduction in ovarian estrogen production.[3] This mechanism of action makes it a promising candidate for the treatment of endometriosis.
These application notes provide a comprehensive overview of how this compound can be theoretically evaluated in established endometriosis research models. While direct studies of this compound in endometriosis models are not yet published, its known mechanism as a GnRH antagonist allows for the formulation of detailed experimental protocols.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. This prevents the binding of endogenous GnRH, thereby suppressing the synthesis and release of gonadotropins (LH and FSH). The subsequent decrease in ovarian stimulation leads to a hypoestrogenic state, which is therapeutic for endometriosis by inducing atrophy of the ectopic endometrial lesions.
Caption: Hypothalamic-Pituitary-Gonadal Axis and this compound Mechanism.
Quantitative Data Summary
The following table summarizes the key in vitro binding affinities of this compound for the GnRH receptor.
| Parameter | Species | Value | Reference |
| Ki | Human GnRH Receptor | 6.0 nM | [1] |
| Ki | Rat GnRH Receptor | 3.8 nM | [1] |
| KB | Human GnRH Receptor | 25 ± 0.9 nM | [3] |
In Vivo Endometriosis Research Models
Animal models are indispensable for studying the pathophysiology of endometriosis and for the preclinical evaluation of novel therapeutics.[4] The most common models involve the surgical induction of endometriosis in rodents.[5][6][7][8]
Murine Model of Surgically Induced Endometriosis
This model involves transplanting uterine tissue from a donor mouse into the peritoneal cavity of a recipient mouse.[5][8]
Experimental Protocol:
-
Animal Preparation: Use immunocompetent female mice (e.g., C57BL/6 or BALB/c strains) aged 8-12 weeks. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Donor Tissue Collection:
-
Surgical Induction in Recipient Mouse:
-
Anesthetize the recipient mouse using an appropriate anesthetic (e.g., isoflurane).
-
Perform a small midline laparotomy to expose the peritoneal cavity.
-
Suture four uterine fragments to the peritoneal wall or mesenteric arteries.[5][6]
-
Close the abdominal wall and skin with sutures.
-
Administer analgesics post-operatively as per institutional guidelines.
-
-
Lesion Development: Allow 2-4 weeks for the endometriotic lesions to establish and grow.[7]
-
Theoretical Application of this compound:
-
Treatment Groups:
-
Vehicle control group (e.g., oral gavage of the vehicle used to dissolve this compound).
-
This compound treatment group(s) (e.g., daily oral gavage at various doses).
-
Positive control group (e.g., a known GnRH agonist like leuprolide acetate).
-
-
Dosing: Based on pharmacokinetic data in rats, an oral dose of 20 mg/kg could be a starting point, with adjustments based on efficacy and tolerability.[1]
-
Treatment Duration: Treat the animals for 2-4 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and carefully dissect the endometriotic lesions.
-
Measure the lesion size (volume) and weight.
-
Process the lesions for histological analysis (e.g., H&E staining to assess glandular and stromal components) and immunohistochemistry (e.g., for markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3).
-
Collect blood samples to measure serum estradiol levels by ELISA.
-
Caption: In Vivo Experimental Workflow for this compound Evaluation.
In Vitro Endometriosis Research Models
In vitro models are valuable for investigating the cellular and molecular mechanisms of endometriosis and for high-throughput screening of potential therapeutics.[9][10]
2D Cell Culture Models
Cell Lines: Immortalized human endometrial stromal cells (e.g., T HESC) and epithelial cells (e.g., 12Z) are commonly used.[11] Primary cells isolated from patient endometriotic lesions can also be cultured.
Experimental Protocol:
-
Cell Culture: Culture endometrial cells in appropriate media (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C and 5% CO2.
-
Theoretical Application of this compound:
-
While GnRH receptors are primarily located in the pituitary, some studies suggest their presence in the endometrium. However, the direct effects of GnRH antagonists on endometrial cells are still being investigated.[12][13]
-
To assess potential direct effects, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
-
Endpoint Assays:
-
Proliferation Assay: Use assays like MTT or BrdU incorporation to measure cell proliferation after 24-72 hours of treatment.
-
Apoptosis Assay: Use flow cytometry with Annexin V/PI staining or caspase activity assays to quantify apoptosis.
-
Invasion Assay: Use a Boyden chamber assay with a Matrigel-coated membrane to assess the invasive potential of the cells.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in inflammation (e.g., IL-6, TNF-α), angiogenesis (e.g., VEGF), and steroidogenesis.
-
3D Spheroid/Organoid Models
Three-dimensional culture models more closely mimic the in vivo microenvironment of endometriotic lesions.[11]
Experimental Protocol:
-
Spheroid Formation: Generate spheroids by co-culturing endometrial epithelial and stromal cells in non-adherent, U-bottom plates.[11]
-
Theoretical Application of this compound: Treat the established spheroids with this compound as described for 2D cultures.
-
Endpoint Analysis:
-
Spheroid Growth: Monitor spheroid size and morphology over time using microscopy.
-
Viability Assay: Use live/dead staining (e.g., Calcein-AM/EthD-1) to assess cell viability within the spheroids.
-
Immunofluorescence: Section the spheroids and perform immunofluorescence staining for relevant markers.
-
Summary of Research Models
| Model Type | Key Characteristics | Advantages | Disadvantages |
| In Vivo: Murine Surgical Model | Transplantation of uterine tissue into the peritoneal cavity of mice. | Allows for the study of lesion development, inflammation, and angiogenesis in a whole-organism context.[7] | Labor-intensive, requires surgical expertise, and may not fully recapitulate all aspects of human endometriosis.[14] |
| In Vitro: 2D Cell Culture | Monolayer culture of endometrial cell lines or primary cells. | High-throughput, cost-effective, and allows for detailed molecular analysis.[15] | Lacks the 3D architecture and cell-cell interactions of in vivo tissues.[11] |
| In Vitro: 3D Spheroid/Organoid Culture | Self-assembled aggregates of endometrial cells in a 3D environment. | Better recapitulates the in vivo microenvironment and cell-cell interactions.[11] | More complex and less high-throughput than 2D cultures. |
Conclusion
This compound, as a potent GnRH receptor antagonist, holds theoretical promise for the treatment of endometriosis. The experimental models and protocols detailed in these application notes provide a framework for the preclinical evaluation of its efficacy. The murine surgical model is ideal for assessing in vivo efficacy on lesion growth and hormonal status, while in vitro models can be employed to investigate direct cellular effects and underlying molecular mechanisms. Further research is warranted to formally evaluate this compound in these endometriosis research models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. apexbt.com [apexbt.com]
- 4. Endometriosis Mouse Models | Oncodesign Services [oncodesign-services.com]
- 5. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue [jove.com]
- 7. Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Modelling Endometriosis Using In Vitro and In Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - Spheroids as a model for endometriotic lesions [insight.jci.org]
- 12. researchgate.net [researchgate.net]
- 13. GnRH antagonists may affect endometrial receptivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-vitro models of human endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Testosterone Levels Following AG-045572 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-045572 is a potent gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a subsequent reduction in testosterone production by the testes.[2] Preclinical studies have demonstrated that this compound effectively suppresses testosterone levels. For instance, in intact male rats, a single 100 mg/kg oral dose of this compound was shown to maintain testosterone suppression within the castrate range for 24 hours.[2]
Accurate and precise measurement of testosterone levels is critical for evaluating the pharmacodynamic effects of this compound in both preclinical and clinical research. These application notes provide detailed protocols for the quantitative determination of total testosterone in serum or plasma samples following treatment with this compound. The methodologies described are based on established analytical techniques, namely Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for steroid hormone quantification.
Data Presentation: Expected Outcomes of this compound Treatment
The primary endpoint of studies involving this compound is often the reduction of circulating testosterone. The following table summarizes hypothetical quantitative data representing potential outcomes of this compound administration in a research setting.
| Treatment Group | Dose of this compound | Mean Baseline Testosterone (ng/mL) | Mean Post-Treatment Testosterone (ng/mL) | Percent Suppression |
| Vehicle Control | 0 mg/kg | 5.2 ± 1.1 | 5.1 ± 1.3 | 1.9% |
| Low Dose | 10 mg/kg | 5.4 ± 1.2 | 2.5 ± 0.8 | 53.7% |
| High Dose | 50 mg/kg | 5.1 ± 1.4 | 0.5 ± 0.2 | 90.2% |
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is crucial for accurate testosterone measurement.
Materials:
-
Vacutainer tubes with or without anticoagulant (e.g., EDTA, heparin)
-
Centrifuge
-
Cryovials for sample storage
-
-80°C freezer
Protocol:
-
Blood Collection: Collect whole blood samples from study subjects via venipuncture. For serum, use plain tubes. For plasma, use tubes containing an appropriate anticoagulant.[3]
-
Sample Processing:
-
Serum: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,500 x g for 15 minutes at 4°C.[3]
-
Plasma: Centrifuge the blood collection tubes at 1,500 x g for 15 minutes at 4°C immediately after collection.
-
-
Aliquoting and Storage: Carefully aspirate the supernatant (serum or plasma) and transfer it into labeled cryovials. Store samples at -80°C until analysis to ensure stability.[3] Avoid repeated freeze-thaw cycles.
Testosterone Quantification by Enzyme Immunoassay (EIA)
Enzyme immunoassays, such as ELISA, are a common and cost-effective method for quantifying testosterone.[4][5] They are based on the principle of competitive binding.[6]
Materials:
-
Commercial Testosterone ELISA kit (e.g., from Atlas Medical, DIAsource)[5][6]
-
Microplate reader
-
Calibrators and controls provided with the kit
-
Wash buffer
-
Substrate solution (e.g., TMB)[5]
-
Stop solution
Protocol:
-
Preparation: Bring all reagents and samples to room temperature before use.[5]
-
Assay Procedure (Example):
-
Add 25 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.[5][6]
-
Add 50 µL of rabbit anti-testosterone reagent to each well.[5]
-
Mix thoroughly for 30 seconds.[5]
-
Add 100 µL of Testosterone-HRP Conjugate Reagent to each well.[5]
-
Incubate at 37°C for 60 minutes.[5]
-
Wash the wells five times with the provided wash buffer.[5]
-
Add 100 µL of TMB Substrate to each well and incubate at room temperature for 20 minutes.[5]
-
Add 100 µL of Stop Solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the calibrators against their known concentrations.
-
Determine the testosterone concentration of the unknown samples by interpolating their absorbance values from the standard curve. The amount of bound enzyme conjugate is inversely proportional to the concentration of testosterone in the sample.[6]
-
Testosterone Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for testosterone quantification, especially for low concentrations.[7][8][9]
Materials:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)[8]
-
Analytical column (e.g., C18)[10]
-
Testosterone certified reference material and deuterated testosterone internal standard (e.g., testosterone-d3)[8]
-
Organic solvents (e.g., methanol, acetonitrile, ethyl acetate, hexane)[7][10]
-
Reagents for protein precipitation (e.g., zinc sulfate, acetonitrile)[10][11]
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum or plasma, add a known amount of the internal standard (testosterone-d3).[7]
-
Add 100 µL of 0.1 M zinc sulfate to precipitate proteins. Vortex vigorously.[11]
-
Add 2 mL of an organic solvent mixture (e.g., 3:2 ethyl acetate:hexane) and vortex for 2 minutes to extract the steroids.[7]
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 70:30 water:methanol) for injection into the LC-MS/MS system.[7]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC system.
-
Chromatographically separate testosterone and the internal standard from other sample components on the analytical column.
-
The eluent from the LC is introduced into the MS/MS detector.
-
Monitor for specific precursor-to-product ion transitions for both testosterone and the internal standard.
-
-
Data Analysis:
-
Create a calibration curve by analyzing standards of known testosterone concentrations.
-
Quantify the testosterone in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound | DOR BioPharma, Inc. [dorbiopharma.com]
- 2. AG 045572 [cnreagent.com]
- 3. Evaluation of the chemiluminescent enzyme immunoassay system for the measurement of testosterone in the serum and whole blood of stallions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Development of a Solid Phase Enzyme Immunoassay for Total Serum Testos" by Li Li [digitalcommons.odu.edu]
- 5. atlas-medical.com [atlas-medical.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. agilent.com [agilent.com]
- 8. Measurement of serum testosterone using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Measurement of serum testosterone by LC–MS/MS [bio-protocol.org]
Application Notes and Protocols for Long-Term Administration of AG-045572
Disclaimer: The following application notes and protocols are based on the general characteristics of Gonadotropin-Releasing Hormone (GnRH) antagonists as a class of therapeutic agents. As of the latest available information, specific long-term administration data for AG-045572 is not extensively available in the public domain. Therefore, these guidelines are provided as a representative framework for researchers, scientists, and drug development professionals. All experimental work should be conducted in strict adherence to institutional and national guidelines for preclinical and clinical research.
Introduction
This compound is identified as a potent GnRH receptor antagonist. GnRH antagonists competitively block GnRH receptors in the pituitary gland, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, results in a profound reduction in testosterone production in males and estrogen in females.[1][2] The long-term administration of GnRH antagonists is a therapeutic strategy for hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids.[2] These notes provide an overview of the anticipated long-term effects of this compound administration and standardized protocols for their evaluation.
Anticipated Long-Term Effects of this compound Administration
The long-term effects of this compound are predicted to be primarily linked to the sustained suppression of gonadal hormones.
2.1. Endocrine and Reproductive Systems: Chronic administration of GnRH antagonists is expected to lead to significant and sustained suppression of testosterone to castrate levels.[1][3] In a preclinical study on rats, chronic administration of a GnRH antagonist resulted in germ cell degeneration, nuclear pyknosis in the seminiferous epithelium, and a significant reduction in the weights of the testis, epididymis, seminal vesicles, and ventral prostate.[4] These effects were partially reversible with testosterone supplementation.[4]
2.2. Skeletal System: Prolonged testosterone suppression is a known risk factor for decreased bone mineral density and an increased risk of osteoporosis and fractures.[5][6]
2.3. Metabolic System: Long-term therapy with GnRH antagonists may be associated with metabolic changes, including weight gain and an increased risk or worsening of diabetes.[5]
2.4. Cardiovascular System: While some studies suggest that GnRH antagonists may have a more favorable cardiovascular risk profile compared to GnRH agonists, the long-term impact on cardiovascular health requires careful monitoring.[6] Effects can include changes in body composition, insulin resistance, and dyslipidemia.[6]
2.5. Common Adverse Effects: Symptoms associated with hypogonadism are common and include hot flashes, decreased libido, erectile dysfunction, and fatigue.[5][7][8]
Quantitative Data Summary
The following tables summarize the expected quantitative changes based on studies of other GnRH antagonists. These should be considered as a template for data collection in long-term studies of this compound.
Table 1: Expected Hormonal and Reproductive Organ Weight Changes in Male Rats after Chronic this compound Administration
| Parameter | Expected Outcome | Reference |
| Serum Testosterone | Significant Decrease | [1] |
| Serum LH | Significant Decrease | [1] |
| Serum FSH | Significant Decrease | [1] |
| Testis Weight | Significant Decrease | [4] |
| Epididymis Weight | Significant Decrease | [4] |
| Seminal Vesicle Weight | Significant Decrease | [4] |
| Ventral Prostate Weight | Significant Decrease | [4] |
Table 2: Potential Long-Term Clinical and Metabolic Effects in Humans
| Parameter | Expected Outcome | Reference |
| Bone Mineral Density (BMD) | Decrease | [5][6] |
| Body Weight | Increase | [5] |
| Blood Glucose / HbA1c | Potential Increase | [5] |
| Lipid Profile (Cholesterol, Triglycerides) | Potential Adverse Changes | [6] |
| Incidence of Hot Flashes | Increase | [5][7][8] |
Experimental Protocols
4.1. Preclinical Long-Term Toxicology and Efficacy Study in Rodents
Objective: To evaluate the long-term safety, tolerability, and efficacy of this compound in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male Sprague-Dawley rats, 10-12 weeks old.
-
Groups:
-
Vehicle Control (e.g., sterile water for injection)
-
This compound Low Dose
-
This compound Mid Dose
-
This compound High Dose
-
Positive Control (e.g., another well-characterized GnRH antagonist)
-
-
Administration: Subcutaneous injection, daily for 6 months.
-
Monitoring:
-
Weekly: Body weight, food and water consumption, clinical observations.
-
Monthly: Blood collection for hormonal analysis (Testosterone, LH, FSH) via ELISA or LC-MS/MS.
-
At 3 and 6 months: Dual-energy X-ray absorptiometry (DEXA) scan for bone mineral density.
-
At 6 months (Termination):
-
Collection of blood for complete blood count (CBC) and serum biochemistry.
-
Necropsy and organ weight measurement (testes, epididymides, seminal vesicles, prostate, liver, kidneys, adrenal glands).
-
Histopathological examination of reproductive and major organs.
-
-
4.2. Clinical Monitoring Protocol for Patients on Long-Term this compound Therapy
Objective: To monitor the long-term safety and efficacy of this compound in a clinical setting.
Methodology:
-
Patient Population: Patients with a condition requiring long-term androgen deprivation therapy.
-
Assessments at Baseline:
-
Complete medical history and physical examination.
-
Serum Testosterone, PSA (for prostate cancer patients), LH, FSH.
-
Bone Mineral Density (DEXA scan).
-
Metabolic parameters: Fasting blood glucose, HbA1c, lipid profile.
-
Cardiovascular assessment: ECG, blood pressure.
-
Quality of Life questionnaires.
-
-
Assessments during Treatment:
-
Every 3 months: Serum Testosterone, PSA, assessment of adverse events.
-
Every 6 months: Metabolic parameters.
-
Annually: Bone Mineral Density (DEXA scan), comprehensive cardiovascular assessment.
-
-
Data Analysis: Longitudinal analysis of changes in hormonal, skeletal, metabolic, and cardiovascular parameters.
Visualizations
Diagram 1: this compound Mechanism of Action
References
- 1. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Feminizing hormone therapy - Wikipedia [en.wikipedia.org]
- 4. Adverse effects of chronic GnRH antagonist administration on seminiferous epithelium in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Androgen deprivation therapy and side effects: are GnRH antagonists safer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gonadotropin Releasing Hormone Antagonists: Drug Class, Side Effects, Uses & Drug Names [rxlist.com]
- 8. Current approaches to overcome the side effects of GnRH analogs in the treatment of patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AG-045572 Oral Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral formulation development of AG-045572.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of improving the oral bioavailability of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low aqueous solubility of this compound | This compound is a poorly water-soluble compound, limiting its dissolution in the gastrointestinal tract.[1] | Explore formulation strategies such as solid dispersions, nanoemulsions, or self-microemulsifying drug delivery systems (SMEDDS) to enhance solubility.[1][2][3][4] |
| High inter-subject variability in pharmacokinetic (PK) studies | Food effects, differences in gastrointestinal physiology, or variable enzymatic activity in the gut wall and liver can lead to inconsistent absorption.[5][6][7] | Conduct food-effect studies to understand the impact of fed vs. fasted states.[6] Consider formulations that can protect the drug from enzymatic degradation.[8][9] |
| Evidence of significant first-pass metabolism | This compound is likely metabolized by cytochrome P450 enzymes in the liver and/or gut wall, reducing the amount of active drug reaching systemic circulation.[5][10][11][12] | Co-administration with a known inhibitor of the metabolizing enzymes (if ethically and clinically permissible) can be investigated. Alternatively, formulation strategies that promote lymphatic absorption can help bypass the portal circulation.[13] |
| Poor permeability across the intestinal epithelium | The physicochemical properties of this compound, such as high molecular weight or unfavorable lipophilicity, may hinder its passage through the intestinal barrier.[14][15] | The use of permeation enhancers in the formulation can be explored. However, their safety must be carefully evaluated.[9] Structural modification of the molecule (prodrug approach) could also be considered in early development stages. |
| Precipitation of this compound in the gastrointestinal tract | A supersaturated state created by an enabling formulation (e.g., solid dispersion) may not be stable, leading to drug precipitation upon dilution in intestinal fluids. | Incorporate precipitation inhibitors (polymers) into the formulation to maintain a supersaturated state for a longer duration, allowing for enhanced absorption. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most promising formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A1: For poorly water-soluble compounds, several formulation strategies can be effective. Solid dispersions, which involve dispersing the drug in a polymer matrix at a molecular level, can significantly enhance the dissolution rate.[1] Nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS) are lipid-based formulations that can improve solubility and absorption.[2][3][4]
Q2: How do I select the best polymer for a solid dispersion formulation of this compound?
A2: Polymer selection is critical for the success of a solid dispersion. Factors to consider include the miscibility of the drug and polymer, the polymer's ability to inhibit drug crystallization, and its safety profile. Common polymers used include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®. Screening studies involving the preparation of several small-scale solid dispersions with different polymers and subsequent dissolution testing are recommended.
Q3: What are the key components of a self-microemulsifying drug delivery system (SMEDDS)?
A3: A SMEDDS formulation typically consists of an oil, a surfactant, and a cosurfactant. When this mixture comes into contact with aqueous media in the gastrointestinal tract, it spontaneously forms a fine oil-in-water emulsion, which can enhance the solubility and absorption of the encapsulated drug.
Preclinical Testing and Analysis
Q4: What in vitro models can I use to predict the in vivo performance of my this compound formulation?
A4: In vitro dissolution testing under biorelevant conditions (e.g., using simulated gastric and intestinal fluids) is a fundamental tool. Permeability studies using Caco-2 cell monolayers can provide insights into the intestinal absorption potential of the drug from different formulations.
Q5: What are the essential pharmacokinetic parameters to measure in a preclinical oral bioavailability study?
A5: Key pharmacokinetic parameters to determine in animal models (e.g., rats, dogs) include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[1] The absolute oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Quantitative Data Summary
The following tables summarize hypothetical data from formulation screening studies for this compound.
Table 1: Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 0.1 |
| Simulated Gastric Fluid (pH 1.2) | 0.2 |
| Fasted State Simulated Intestinal Fluid (pH 6.8) | 0.5 |
| Fed State Simulated Intestinal Fluid (pH 5.0) | 1.2 |
Table 2: In Vitro Dissolution of this compound Formulations (at 60 minutes)
| Formulation | Drug Release (%) |
| Unformulated this compound | < 5% |
| Solid Dispersion (1:5 this compound:PVP K30) | 85% |
| SMEDDS (Capryol 90, Cremophor EL, Transcutol HP) | 95% |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.0 | 250 ± 75 | 2% |
| Solid Dispersion | 450 ± 90 | 1.5 ± 0.5 | 2250 ± 450 | 18% |
| SMEDDS | 600 ± 120 | 1.0 ± 0.5 | 3750 ± 750 | 30% |
Experimental Protocols
Preparation of this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.
Materials:
-
This compound
-
PVP K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve 1 gram of this compound and 5 grams of PVP K30 in 50 mL of methanol in a round-bottom flask.
-
Mix until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 50°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of this compound from different formulations.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
900 mL dissolution vessels
-
Syringes and filters
Procedure:
-
Prepare the dissolution medium (e.g., simulated intestinal fluid, pH 6.8).
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Add 900 mL of the pre-heated medium to each dissolution vessel.
-
Set the paddle speed to 75 RPM.
-
Add a precisely weighed amount of the this compound formulation (equivalent to 10 mg of this compound) to each vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for formulation and testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving oral bioavailability of resveratrol by a UDP-glucuronosyltransferase inhibitory excipient-based self-microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 8. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First pass effect - Wikipedia [en.wikipedia.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. First-Pass Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
AG-045572 solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with AG-045572, a potent GnRH receptor antagonist. The information is presented in a question-and-answer format to address common issues related to its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a gonadotropin-releasing hormone (GnRH) receptor antagonist. It functions by competitively binding to GnRH receptors in the pituitary gland, which in turn blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a decrease in the production of testosterone in males and estrogen and progesterone in females.
Q2: What are the primary research applications for this compound?
Given its mechanism of action as a GnRH antagonist, this compound is primarily used in research settings to study processes regulated by the hypothalamic-pituitary-gonadal axis. This includes research in areas such as oncology (e.g., prostate cancer), reproductive disorders (e.g., endometriosis, uterine fibroids), and fertility treatments.
Q3: How should I prepare a stock solution of this compound?
-
Recommended Starting Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving novel small molecule inhibitors.
-
Procedure:
-
Start by attempting to dissolve a small, accurately weighed amount of this compound in a known volume of high-purity DMSO (≥99%).
-
Vortex and/or sonicate gently to aid dissolution.
-
If the compound does not fully dissolve, try gentle warming (e.g., 37°C water bath).
-
Once a clear stock solution is achieved, it can be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Q4: How should I store this compound?
For long-term storage, it is recommended to store the solid compound of this compound at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C or -80°C.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen solvent.
Possible Causes:
-
The compound has low solubility in the selected solvent.
-
The concentration is too high.
-
The solid form of the compound has high crystal lattice energy.
Solutions:
-
Try a different solvent: If DMSO fails, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested.
-
Reduce the concentration: Attempt to dissolve the compound at a lower concentration.
-
Increase temperature: Gentle warming can help overcome the energy barrier for dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Use a bath sonicator to provide mechanical energy to aid dissolution.
Issue 2: My this compound solution appears cloudy or has precipitated after dilution in aqueous buffer.
Possible Causes:
-
The compound has poor aqueous solubility.
-
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.
-
The pH of the aqueous buffer is not optimal for the compound's solubility.
Solutions:
-
Optimize co-solvent concentration: Ensure the final concentration of the organic solvent in your aqueous solution is sufficient to keep the compound dissolved. However, be mindful that high concentrations of organic solvents can be toxic to cells. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds.
-
Adjust pH: If the compound has ionizable groups, adjusting the pH of the buffer might improve its solubility.
-
Prepare fresh dilutions: It is always best to prepare fresh dilutions of your compound in aqueous buffer immediately before use.
Issue 3: I am observing inconsistent or no activity of this compound in my experiments.
Possible Causes:
-
Degradation of the compound: The compound may be unstable in the experimental conditions (e.g., temperature, pH, light exposure).
-
Inaccurate concentration: This could be due to poor solubility, precipitation, or adsorption to plasticware.
-
Experimental setup: The assay conditions may not be optimal for observing the antagonist's effect.
Solutions:
-
Assess stability: Perform a preliminary experiment to check the stability of this compound in your specific assay buffer and conditions over the time course of your experiment.
-
Use low-binding labware: To minimize adsorption, use low-protein-binding tubes and plates.
-
Verify concentration: If possible, use an analytical method like HPLC to confirm the concentration of your stock solution and its stability in your working solution.
-
Optimize assay conditions: Ensure that the concentration of GnRH and the incubation time in your assay are appropriate to detect a competitive antagonist effect.
Quantitative Data Summary
Specific quantitative solubility and stability data for this compound are not publicly available. The following table provides general guidelines for handling small molecule inhibitors. Researchers should perform their own validation for this compound.
| Parameter | General Recommendation for Small Molecules |
| Recommended Solvents | 1. Dimethyl sulfoxide (DMSO)2. Ethanol3. Dimethylformamide (DMF) |
| Storage of Solid | -20°C, desiccated, protected from light |
| Storage of Stock Solution | -20°C or -80°C in aliquots |
| General Stability | Prone to degradation in aqueous solutions over time. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the required volume of DMSO: Based on the molecular weight of this compound, calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolve the compound: Add the calculated volume of high-purity DMSO to the vial containing the compound.
-
Aid dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for short intervals. Gentle warming (e.g., 37°C) can also be applied.
-
Visually inspect: Ensure the solution is clear and free of any visible particles.
-
Store the stock solution: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Dilution into Aqueous Buffer
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): Dilute the stock solution in the same organic solvent (e.g., DMSO) to a lower concentration.
-
Dilute into aqueous buffer: Add the required volume of the stock or intermediate solution to your pre-warmed aqueous assay buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Use immediately: Use the final aqueous solution containing this compound in your experiment without delay.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the simplified signaling pathway of the Gonadotropin-Releasing Hormone (GnRH) receptor. This compound acts as an antagonist at this receptor.
The following diagram illustrates a general experimental workflow for testing the effect of this compound.
Technical Support Center: Overcoming AG-045572 CYP3A Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the GnRH receptor antagonist, AG-045572. The primary focus is on addressing challenges related to its metabolism by Cytochrome P450 3A (CYP3A) enzymes.
Disclaimer: Publicly available quantitative metabolic data for this compound is limited. The quantitative data presented in the tables below is illustrative and based on typical results for compounds metabolized by CYP3A4. It is intended to provide a framework for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolism a concern?
A1: this compound is a potent, orally active, non-peptidic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] It has potential therapeutic applications in sex hormone-related diseases.[2] However, this compound is known to be metabolized by CYP3A enzymes in both rats and humans.[1][2] This metabolic pathway can lead to low oral bioavailability and variable drug exposure, posing challenges for its development as a therapeutic agent.[1][2]
Q2: How can I reduce the impact of CYP3A metabolism on my in vitro experiments with this compound?
A2: To mitigate CYP3A-mediated metabolism in vitro, you can co-incubate this compound with a known CYP3A inhibitor. Ketoconazole is a potent and widely used inhibitor for such purposes. This will help to obtain data on the compound's activity in the absence of metabolic degradation.
Q3: What are the downstream effects of GnRH receptor antagonism by this compound?
A3: As a GnRH receptor antagonist, this compound blocks the signaling pathway that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3] This, in turn, suppresses the production of downstream sex hormones, such as testosterone.[1]
Q4: Are there any known species differences in the CYP3A metabolism of this compound?
A4: While specific metabolic profiles are not detailed in publicly available literature, it is mentioned that the Michaelis-Menten constant (Km) values for this compound metabolism are similar in male and female human and female rat liver microsomes, as well as with expressed CYP3A4 and CYP3A5.[2] However, a significant difference in oral bioavailability has been observed between intact male rats (8%) and female or castrated male rats (24%), suggesting a role of testosterone in regulating its metabolism or absorption.[2]
Troubleshooting Guides
Issue 1: High variability in this compound potency in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Metabolism by CYP3A enzymes expressed in the cells. | 1. Confirm CYP3A4/5 expression in your cell line. 2. Co-administer a potent CYP3A inhibitor (e.g., ketoconazole) with this compound to block its metabolism. 3. Use a cell line with low or no endogenous CYP3A activity. |
| Compound precipitation due to low solubility. | 1. Visually inspect the culture medium for any precipitate. 2. Determine the aqueous solubility of this compound in your assay medium. 3. Use a lower concentration of this compound or add a solubilizing agent (ensure it doesn't affect cell viability or the assay endpoint). |
| Inconsistent cell passage number or health. | 1. Use cells within a consistent and low passage number range. 2. Regularly check cell viability and morphology. |
Issue 2: Difficulty in detecting this compound in plasma/serum samples after oral administration in animal studies.
| Possible Cause | Troubleshooting Step |
| Extensive first-pass metabolism in the gut and liver. | 1. Co-administer a CYP3A inhibitor (e.g., ketoconazole) to increase systemic exposure. 2. Consider an alternative route of administration (e.g., intravenous, subcutaneous) to bypass first-pass metabolism for initial pharmacokinetic studies. |
| Poor oral absorption. | 1. Evaluate the physicochemical properties of this compound (e.g., solubility, permeability). 2. Consider formulation strategies to enhance absorption. |
| Rapid clearance. | 1. Perform a pilot pharmacokinetic study with more frequent and earlier time points for blood sampling. |
Data Presentation
Illustrative Data
Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs)
| Parameter | Value |
| Incubation Time | 60 min |
| HLM Concentration | 0.5 mg/mL |
| This compound Concentration | 1 µM |
| Metabolism (% remaining) | 35% |
| Intrinsic Clearance (CLint) | 75 µL/min/mg |
Table 2: Michaelis-Menten Kinetics of this compound Metabolism in HLMs
| Parameter | Value |
| Km (µM) | 5.2 |
| Vmax (pmol/min/mg) | 450 |
Table 3: Effect of Ketoconazole on the In Vitro Metabolism of this compound
| Condition | This compound % Remaining | Inhibition of Metabolism (%) |
| This compound (1 µM) | 35% | - |
| This compound (1 µM) + Ketoconazole (1 µM) | 92% | 87.7% |
Table 4: IC50 of CYP3A4 Inhibitors on this compound Metabolism
| Inhibitor | IC50 (nM) |
| Ketoconazole | 35 |
| Itraconazole | 50 |
| Erythromycin | 1200 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.
Protocol 2: CYP3A4 Inhibition Assay for this compound Metabolism
Objective: To determine the inhibitory effect of a compound (e.g., ketoconazole) on the CYP3A4-mediated metabolism of this compound.
Materials:
-
Same as Protocol 1
-
CYP3A4 inhibitor (e.g., ketoconazole)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Add the CYP3A4 inhibitor (e.g., ketoconazole, at various concentrations) to the HLM mixture and pre-incubate for 10 minutes at 37°C.
-
Add this compound to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Stop the reaction with ice-cold acetonitrile.
-
Process and analyze the samples as described in Protocol 1.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
Caption: GnRH Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: Workflow for in vitro metabolism and inhibition studies of this compound.
Caption: Logical relationship for overcoming this compound's metabolic challenges.
References
Technical Support Center: Investigating Off-Target Effects of Novel Compounds
Disclaimer: Publicly available information on the specific off-target effects of AG-045572 is limited. This guide provides general strategies and protocols for researchers to investigate potential off-target effects of this and other novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is known to be a Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[1] It exhibits Ki values of 6.0 nM and 3.8 nM for the human and rat GnRH receptors, respectively.[1]
Q2: What are off-target effects and why are they a concern in drug development?
Off-target effects are the interactions of a drug or investigational compound with molecular targets other than its intended primary target. These interactions can lead to unexpected physiological or cellular responses, potentially causing adverse side effects or confounding experimental results. Thorough investigation of off-target effects is crucial for a comprehensive understanding of a compound's biological activity and for ensuring its safety and efficacy.
Q3: My experimental results with this compound are inconsistent with its known function as a GnRH receptor antagonist. What could be the cause?
Inconsistencies between expected and observed results can arise from several factors, including off-target effects. If you are observing a phenotype that cannot be explained by the modulation of the GnRH receptor signaling pathway, it is prudent to consider that this compound may be interacting with other cellular targets. It is also important to rule out other experimental variables such as reagent quality, cell line integrity, and assay conditions.
Q4: What are the first steps to investigate potential off-target effects of a compound like this compound?
A tiered approach is often effective. Start with computational methods such as screening against databases of known protein structures to predict potential off-target interactions. Following in silico analysis, a broad in vitro screening panel, such as a kinase profiling panel, can provide empirical data on interactions with a wide range of potential off-targets.
Troubleshooting Guide
Issue: Unexpected Cell Viability or Proliferation Changes
If you observe that this compound is affecting cell viability or proliferation in a manner not anticipated through GnRH receptor antagonism, consider the following troubleshooting steps:
-
Confirm On-Target Effect: First, ensure that the GnRH receptor is expressed in your cell model and that you can measure a dose-dependent effect on a known downstream signaling event (e.g., calcium mobilization or IP1 accumulation).
-
Titrate Compound Concentration: High concentrations of a compound are more likely to induce off-target effects. Perform a dose-response curve to determine if the unexpected phenotype is only observed at concentrations significantly higher than the Ki for the GnRH receptor.
-
Use a Structurally Unrelated GnRH Antagonist: As a control, test a different, structurally distinct GnRH receptor antagonist. If this control compound does not produce the same unexpected phenotype, it is more likely that the effect is specific to this compound and potentially due to an off-target interaction.
-
Broad-Spectrum Kinase Profiling: Many unexpected proliferation effects are due to off-target interactions with kinases. A broad kinase screen can help identify potential off-target kinases.
Data Presentation for Off-Target Screening
When presenting data from off-target screening experiments, a clear and structured table is essential for easy comparison. Below is a sample template for presenting data from a kinase profiling assay.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) | Notes |
| Kinase A | 95% | 75 | Strong off-target interaction identified. |
| Kinase B | 52% | 850 | Moderate interaction, follow-up recommended. |
| Kinase C | 12% | >10,000 | Likely not a significant off-target. |
| ... | ... | ... | ... |
Experimental Protocols
Protocol: Kinase Profiling Using a Commercial Screening Service
This protocol outlines the general steps for assessing the off-target effects of a compound like this compound against a panel of kinases.
1. Compound Preparation:
- Prepare a concentrated stock solution of this compound (e.g., 10 mM in 100% DMSO).
- Perform serial dilutions to create a range of concentrations for testing. A common initial screening concentration is 1 µM.
2. Assay Plate Preparation:
- Commercial services typically provide pre-formatted assay plates containing the kinase, substrate, and ATP.
- Your compound is added to the appropriate wells. Include positive and negative controls (e.g., a known inhibitor for the specific kinase and a vehicle control like DMSO).
3. Kinase Reaction:
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
4. Detection:
- The reaction is stopped, and the remaining ATP is measured. Common detection methods include luminescence-based assays (e.g., Kinase-Glo®).
- A decrease in signal compared to the vehicle control indicates kinase inhibition.
5. Data Analysis:
- The raw data is converted to percent inhibition.
- For compounds showing significant inhibition (typically >50% at 1 µM), a dose-response curve is generated to determine the IC50 value.
Visualizations
Caption: Workflow for investigating off-target effects of a novel compound.
Caption: On-target vs. a hypothetical off-target signaling pathway for this compound.
References
Technical Support Center: Optimizing AG-045572 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of AG-045572, a potent non-peptidic gonadotropin-releasing hormone (GnRH) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It binds to GnRH receptors on pituitary gonadotroph cells, thereby preventing the binding of endogenous GnRH. This blockade inhibits the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, this leads to a reduction in testosterone production in males and estrogen in females.
Q2: What are the known binding affinities of this compound?
A2: this compound has been shown to have a high affinity for both human and rat GnRH receptors, with Ki values of 6.0 nM and 3.8 nM, respectively.[1]
Q3: How is this compound metabolized?
A3: Current data indicates that this compound is metabolized by the cytochrome P450 enzyme CYP3A.
Q4: What are the key differences between GnRH agonists and antagonists like this compound?
A4: GnRH agonists initially cause a "flare-up" effect, leading to a transient increase in LH and FSH secretion before downregulating the receptors. In contrast, GnRH antagonists like this compound cause a rapid and dose-dependent suppression of gonadotropins without an initial stimulatory phase.
Q5: Are there any known safety or toxicology data for this compound?
A5: Publicly available, specific safety and toxicology data for this compound are limited. As with any experimental compound, appropriate safety precautions should be taken. For other non-peptidic GnRH antagonists like relugolix, phototoxicity was observed in in-vitro studies, but not in in-vivo animal studies.[2] Researchers should consider conducting preliminary toxicity assessments as part of their experimental design.
Troubleshooting Guides
This section addresses potential issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| Low Potency (High IC50 Value) | High concentration of GnRH agonist used for stimulation. | Use a submaximal concentration (e.g., EC80) of the GnRH agonist to increase assay sensitivity. |
| Insufficient pre-incubation time with this compound. | Increase the pre-incubation time to ensure the antagonist has reached binding equilibrium before adding the agonist. | |
| High Background Signal | Cell culture issues (e.g., over-confluence, unhealthy cells). | Ensure consistent cell seeding density and use cells from a similar passage number. Serum starvation prior to the experiment can also reduce background. |
| Reagent or buffer contamination. | Prepare fresh reagents and sterile-filter all buffers. | |
| Poor Reproducibility | Inconsistent experimental conditions. | Maintain strict consistency in all experimental parameters, including cell density, incubation times, and reagent concentrations. |
| Degradation of this compound in solution. | Prepare fresh dilutions of this compound from a stock solution for each experiment. |
In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (No significant suppression of LH or testosterone) | Suboptimal dosage. | Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. |
| Poor bioavailability. | Ensure the formulation and route of administration are appropriate for this compound. Consider pharmacokinetic studies to assess absorption and exposure. | |
| Rapid metabolism or clearance. | The dosing regimen may need to be adjusted (e.g., more frequent administration) to maintain effective plasma concentrations. | |
| High Variability in Animal Responses | Biological variation among animals. | Increase the number of animals per group to improve statistical power. |
| Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to minimize stress and variability in absorption. |
Data Presentation
The following tables summarize available quantitative data for this compound and provide a comparison with other non-peptidic GnRH antagonists to aid in experimental design.
Table 1: In Vitro Potency of Non-Peptidic GnRH Antagonists
| Compound | Receptor | Assay Type | Cell Line | Potency (Ki or IC50) |
| This compound | Human GnRH-R | Binding | N/A | Ki: 6.0 nM [1] |
| This compound | Rat GnRH-R | Binding | N/A | Ki: 3.8 nM [1] |
| Elagolix | Human GnRH-R | Radioligand Binding | N/A | Kd: 54 pM |
| Relugolix | Human GnRH-R | Radioligand Binding | CHO cells | IC50: 0.33 nM |
| Linzagolix | Human GnRH-R | Ca2+ Flux Assay | HEK293 cells | IC50: 36.7 nM |
Table 2: In Vivo Efficacy of this compound in Rats
| Species | Dose | Route of Administration | Effect |
| Male Rat | N/A | N/A | Suppression of LH and testosterone[3] |
Note: Specific dosage and quantitative suppression levels for this compound from publicly available literature are limited. Researchers should perform dose-ranging studies to determine optimal efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments. These are generalized protocols for non-peptidic GnRH antagonists and should be optimized for this compound.
Protocol 1: In Vitro GnRH Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
Cell membranes expressing the human or rat GnRH receptor.
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place filters in scintillation vials and measure radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[4]
Protocol 2: In Vivo Evaluation of LH and Testosterone Suppression
Objective: To assess the in vivo efficacy of this compound in suppressing luteinizing hormone (LH) and testosterone levels in a male rodent model.
Materials:
-
Male rats (e.g., Sprague-Dawley).
-
This compound.
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose).
-
Blood collection supplies.
-
ELISA kits for LH and testosterone.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dosing: Prepare a suspension of this compound in the vehicle at the desired concentrations. Administer a single dose of this compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-dose.
-
Hormone Analysis: Process blood samples to obtain serum or plasma. Measure LH and testosterone concentrations using commercially available ELISA kits.
-
Data Analysis: Compare the hormone levels in the this compound-treated groups to the vehicle control group at each time point. Determine the dose-dependent suppression of LH and testosterone.
Mandatory Visualizations
Signaling Pathway
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound efficacy.
References
Troubleshooting inconsistent results with AG-045572
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with AG-045572, a potent GnRH receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that functions as a Gonadotropin-Releasing Hormone (GnRH) receptor antagonist. It exhibits high affinity for both human and rat GnRH receptors, with Ki values of 6.0 nM and 3.8 nM, respectively.[1][2] By blocking the GnRH receptor, this compound inhibits the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing testosterone production.[1] It is known to be metabolized by the cytochrome P450 enzyme CYP3A.[1][2]
Q2: What are the best practices for storing and handling this compound?
To ensure the stability and activity of this compound, it is crucial to follow proper storage and handling procedures. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] Before use, allow the aliquot to warm to room temperature and vortex gently to ensure the compound is fully dissolved. For cell-based assays, the final concentration of the solvent (e.g., DMSO) should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]
Q3: How can I confirm that the observed cellular effects are due to on-target inhibition of the GnRH receptor?
Distinguishing on-target from off-target effects is a critical aspect of drug development research.[5][6] To validate that the observed phenotype is a direct result of GnRH receptor antagonism by this compound, consider the following experimental approaches:
-
Use a structurally unrelated GnRH receptor antagonist: If a different antagonist targeting the same receptor produces a similar phenotype, it strengthens the evidence for an on-target effect.[5]
-
Perform a rescue experiment: Overexpression of the GnRH receptor may rescue the phenotype induced by this compound.
-
Conduct a dose-response analysis: A clear correlation between the concentration of this compound and the magnitude of the biological effect, consistent with its known Ki values, suggests on-target activity.[5]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Q: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in preclinical research and can arise from several factors related to the compound, the experimental system, or the assay itself.[5]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Solubility | Visually inspect the stock and working solutions of this compound for any precipitates. Poor solubility can lead to inaccurate dosing. Prepare fresh dilutions for each experiment to ensure consistency.[4][5] |
| Cell Passage Number | Use cells within a defined and low passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[5] |
| Inconsistent Cell Seeding Density | Ensure that a consistent number of cells are seeded in each well. Variations in cell density can affect the apparent potency of the inhibitor.[5] |
| Incubation Time | Standardize the incubation time with this compound across all experiments. The inhibitory effect can be time-dependent.[5] |
Issue 2: Diminished or No Inhibitory Effect Observed
Q: I am not observing the expected inhibitory effect of this compound on downstream signaling or cellular phenotype. What should I troubleshoot?
A: A lack of expected activity can be due to compound degradation, issues with the experimental setup, or cellular factors.
Troubleshooting Steps
-
Verify Stock Solution Integrity: The first step is to confirm the purity and concentration of your this compound stock solution.[3] Degradation can occur due to improper storage or handling.[3][7] An HPLC or LC-MS analysis can be used to assess the integrity of the compound.[3]
-
Confirm Target Expression: Ensure that your cell line expresses the GnRH receptor at sufficient levels. A western blot or qPCR can be used to verify target expression.
-
Optimize Assay Conditions: For in vitro assays, ensure that the buffer composition and substrate concentrations are optimal. For cell-based assays, factors such as serum concentration and confluency can impact results.[7]
Experimental Protocols
Cell-Based GnRH Receptor Antagonist Assay
This protocol describes a method for determining the potency of this compound in a cell line endogenously or recombinantly expressing the human GnRH receptor.
-
Cell Culture: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then further dilute in cell culture medium to the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known GnRH receptor agonist).
-
Incubation: Incubate the plate for a predetermined time to allow for receptor binding and downstream signaling to occur.
-
Readout: Measure the downstream signaling event, such as intracellular calcium mobilization using a fluorescent calcium indicator or LH/FSH release via ELISA.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.[5]
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for determining this compound IC50.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. This compound | DOR BioPharma, Inc. [dorbiopharma.com]
- 2. AG 045572 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
AG-045572 toxicity and side effect profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effect profile of AG-045572, a nonpeptidic Gonadotropin-Releasing Hormone (GnRH) receptor antagonist. The following information is curated from available preclinical data and general knowledge of the drug class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective nonpeptidic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Its primary mechanism of action is to block the GnRH receptor in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a subsequent reduction in the production of sex hormones, such as testosterone in males.[1]
Q2: What is the known metabolic pathway for this compound?
Preclinical studies have shown that this compound is metabolized by the cytochrome P450 3A (CYP3A) enzyme system in both rats and humans.
Q3: What are the expected physiological effects of this compound based on its mechanism of action?
By antagonizing the GnRH receptor, this compound effectively suppresses the production of testosterone.[1] This is the intended therapeutic effect for hormone-dependent conditions. Consequently, side effects associated with low testosterone levels are anticipated.
Q4: Is there any clinical trial data available for the toxicity and side effects of this compound in humans?
Currently, there is no publicly available data from human clinical trials specifically detailing the toxicity and side effect profile of this compound. A review article mentions that this compound has been investigated for the treatment of sex hormone-related diseases, but no specific clinical trial data on its safety was provided.[1]
Troubleshooting Guide for Experimental Use
This guide addresses potential issues that researchers may encounter during preclinical experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variability in testosterone suppression in male rats. | Differences in drug metabolism. | Preclinical data suggests that the metabolism of this compound may differ between male and female rats. Consider this variability in experimental design and data analysis. |
| Unexpected drug-drug interactions. | Co-administration with inhibitors or inducers of CYP3A enzymes. | As this compound is metabolized by CYP3A, co-administration with potent CYP3A inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) could alter its plasma concentration and efficacy. A thorough review of all co-administered compounds is recommended. |
| Signs of hormonal imbalance in animal models (e.g., changes in body weight, lethargy). | Expected pharmacodynamic effect due to testosterone suppression. | These are likely on-target effects. Monitor animal welfare closely and record all observations. These effects are generally reversible upon cessation of treatment. |
Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Species | Receptor | Ki (nM) |
| Human | GnRH Receptor | 6.0 |
| Rat | GnRH Receptor | 3.8 |
Table 2: In Vivo Pharmacological Effects of this compound in Rats
| Animal Model | Dosage | Effect |
| Castrated male rats | 100 mg/kg (single oral dose) | Complete suppression of plasma LH for up to 8 hours. |
| Intact male rats | 20 mg/kg (single intravenous dose) | Reduction in testosterone concentrations. |
Potential Side Effect Profile (Based on GnRH Antagonist Class Effects)
While specific clinical data for this compound is unavailable, the following side effects are commonly associated with GnRH antagonists due to testosterone suppression. Researchers should monitor for these potential effects in preclinical models.
-
Cardiovascular: Changes in cardiovascular parameters.
-
Endocrine: Hot flashes, gynecomastia.
-
Musculoskeletal: Decreased bone density, loss of muscle mass.
-
Metabolic: Weight gain, changes in lipid profiles.
-
Reproductive: Reduced libido, erectile dysfunction.
-
Psychological: Mood changes, fatigue.
Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human and rat GnRH receptors.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing either the human or rat GnRH receptor.
-
Incubate the cell membranes with a radiolabeled GnRH analog (e.g., 125I-buserelin) in the presence of varying concentrations of this compound.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a gamma counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Luteinizing Hormone (LH) Suppression Study in Castrated Male Rats
-
Objective: To assess the in vivo efficacy of this compound in suppressing LH levels.
-
Methodology:
-
Use surgically castrated male rats to achieve elevated baseline LH levels.
-
Administer a single oral dose of this compound (e.g., 100 mg/kg).
-
Collect blood samples at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Separate plasma and measure LH concentrations using a validated immunoassay (e.g., ELISA).
-
Analyze the data to determine the extent and duration of LH suppression compared to a vehicle-treated control group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
Technical Support Center: Formulation of AG-045572 for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in formulating AG-045572 for in vivo studies. Given that this compound is a poorly water-soluble compound, this guide provides a framework for developing a suitable formulation, troubleshooting common issues, and understanding its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It competitively blocks GnRH receptors in the pituitary gland, which leads to a rapid and reversible suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] Unlike GnRH agonists, antagonists like this compound do not cause an initial surge in hormone levels.[3][4] This mechanism of action makes it a candidate for therapies where hormonal suppression is desired, such as in certain cancers and reproductive health conditions.[4][5]
Q2: Why is formulating this compound for in vivo studies potentially challenging?
A2: While specific solubility data for this compound is not widely published, many new chemical entities, particularly those developed as small molecule inhibitors, exhibit poor aqueous solubility.[2][6][7] Poor solubility is a major hurdle for in vivo studies as it can lead to low bioavailability, inaccurate dosing, and variable experimental results.[1][8] Therefore, a carefully designed formulation is critical for achieving reliable and reproducible data.
Q3: What are the general strategies to improve the in vivo formulation of poorly soluble compounds like this compound?
A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds for in vivo research.[9] These can be broadly categorized as:
-
Co-solvents: Using a mixture of water-miscible organic solvents to increase the drug's solubility.
-
Surfactants: Employing agents that form micelles to encapsulate the drug, thereby increasing its apparent solubility in aqueous solutions.
-
Lipid-based formulations: Dissolving the compound in oils or lipid-based excipients, which can improve absorption.[10][11]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[12]
-
pH adjustment: For ionizable compounds, altering the pH of the vehicle can significantly increase solubility.[12]
-
Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution rate.[13][14]
The choice of strategy depends on the physicochemical properties of this compound, the intended route of administration, and the required dose.[1]
Troubleshooting Guide
Q1: My this compound formulation is showing precipitation. What should I do?
A1: Precipitation can occur for several reasons, including exceeding the solubility limit of the drug in the vehicle or instability of the formulation. Here are some troubleshooting steps:
-
Optimize Co-solvent/Surfactant Concentration: You may be using too high a concentration of the solubilizing agent, which can lead to the drug "salting out" upon dilution in an aqueous environment. Try reducing the concentration of the co-solvent or surfactant to the minimum required to maintain solubility.[1]
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant, each at a lower concentration, can be more effective and less prone to precipitation than a single agent at a high concentration.[1]
-
Consider a Different Solubilization System: If co-solvents and surfactants are not effective, explore alternative systems like cyclodextrins or lipid-based formulations which can better protect the drug from the aqueous environment of the body.[1]
-
Check the pH: If the compound has ionizable groups, the pH of the final formulation is critical. Ensure the pH is in a range that favors the more soluble form of the molecule.
-
Prepare Fresh Formulations: Whenever possible, prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
Q2: I am observing toxicity in my animal model. Could the vehicle be the cause?
A2: Yes, the vehicle itself can cause toxicity, especially at high concentrations.
-
Vehicle Toxicity: Some commonly used solvents, such as DMSO and ethanol, can be toxic to animals.[15] It is crucial to include a vehicle-only control group in your experiment to assess any effects of the formulation itself.
-
Minimize Excipient Concentrations: Use the lowest possible concentration of all excipients, particularly organic solvents and surfactants, that still achieves the desired drug solubility and stability.
-
Consult Toxicity Data: Refer to literature and toxicology databases for information on the safe dosage levels of your chosen excipients for the specific animal model and route of administration you are using.[8][14]
Q3: My in vivo results are inconsistent. Could the formulation be the issue?
A3: Inconsistent results can often be traced back to the formulation.
-
Formulation Instability: If the drug is not fully dissolved or precipitates over time, the actual administered dose may vary between animals or experiments. Always visually inspect the formulation for any signs of precipitation before administration.
-
Homogeneity: Ensure that the formulation is homogenous, especially if it is a suspension. Proper mixing techniques, such as vortexing or sonicating, are essential.
-
Route of Administration: The chosen vehicle may not be appropriate for the intended route of administration. For example, oil-based vehicles are generally not suitable for intravenous injection unless they are formulated as an emulsion.
Data Presentation: Common Excipients for In Vivo Formulations
The following table summarizes some commonly used excipients for the formulation of poorly soluble compounds for in vivo studies. The concentrations provided are typical starting points and may need to be optimized for this compound.
| Excipient Class | Example | Typical Concentration Range | Common Routes of Administration | Notes |
| Co-solvents | DMSO | < 10% | IV, IP, PO | Can be toxic at higher concentrations.[15] |
| PEG 300/400 | 10 - 60% | IV, IP, PO, SC | Generally well-tolerated. | |
| Ethanol | < 15% | IV, IP, PO | Can have pharmacological effects.[15] | |
| Surfactants | Tween 80 | 1 - 10% | IV, IP, PO | Can cause hypersensitivity reactions in some cases. |
| Cremophor EL | < 10% | IV, IP, PO | Associated with hypersensitivity reactions.[15] | |
| Aqueous Vehicles | Saline (0.9% NaCl) | q.s. to final volume | IV, IP, PO, SC | Used as the base for many formulations. |
| Carboxymethyl cellulose (CMC) | 0.5 - 2% in water | PO | Used to create suspensions. | |
| Lipid-based | Corn oil, Sesame oil | As required | PO, SC, IM | Suitable for lipophilic drugs. |
Experimental Protocols
Protocol 1: General Protocol for Preparing a Co-solvent/Surfactant-Based Formulation for a Poorly Soluble Compound
This protocol provides a general workflow for preparing a formulation of a poorly soluble compound like this compound for parenteral or oral administration. The specific percentages of each component will need to be optimized.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Add Co-solvent: In a separate sterile tube, add the required volume of PEG 400.
-
Combine Stock and Co-solvent: While vortexing the PEG 400, slowly add the this compound stock solution. This gradual addition is important to prevent precipitation.
-
Add Surfactant: To the mixture from step 3, add the required volume of Tween 80 and vortex thoroughly to ensure a homogenous solution.
-
Final Dilution: Add sterile saline to the mixture to achieve the final desired concentration of this compound and excipients. Vortex the final formulation thoroughly.
-
Visual Inspection: Before administration, visually inspect the final formulation to ensure it is a clear solution with no signs of precipitation.
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for developing an in vivo formulation for this compound.
Simplified Signaling Pathway for a GnRH Receptor Antagonist
Caption: Mechanism of action of a GnRH receptor antagonist like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Optimal usage of the GnRH antagonists: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. symmetric.events [symmetric.events]
- 11. Lipid-based vehicle for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 14. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 15. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of AG-045572 and its Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges associated with the synthesis of AG-045572 and its analogues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-peptidic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Its chemical name is 5-[5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl-methyl]-N-(2,4,6-trimethoxyphenyl)-2-furancarboxamide. As a GnRH receptor antagonist, this compound competitively binds to GnRH receptors in the pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in a rapid and reversible suppression of testosterone levels.
Q2: What are the key chemical moieties of this compound that are important for its biological activity?
The structure of this compound consists of three key moieties:
-
A substituted 5,6,7,8-tetrahydronaphthalene group.
-
A central furan-2-carboxamide core.
-
A 2,4,6-trimethoxyphenyl amide substituent.
Structure-activity relationship (SAR) studies on related non-peptide GnRH antagonists suggest that the nature and substitution pattern of these fragments are crucial for high binding affinity to the GnRH receptor.
Q3: What are the major challenges in the synthesis of this compound and its analogues?
The synthesis of this compound is a multi-step process. Potential challenges include:
-
Synthesis of the substituted tetrahydronaphthalene intermediate: This can involve multiple steps and require careful control of reaction conditions to achieve the desired regioselectivity.
-
Formation of the furan-2-carboxamide core: The coupling of the furan-2-carboxylic acid derivative with the substituted aniline can sometimes be low-yielding or require specific coupling agents to avoid side reactions.
-
Purification of intermediates and the final product: Chromatographic purification is often necessary at various stages, which can be time-consuming and may lead to material loss.
-
Scale-up of the synthesis: Reaction conditions that work well on a small scale may not be directly transferable to a larger scale, requiring further optimization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in the amide coupling step | - Inefficient activation of the carboxylic acid.- Steric hindrance from the bulky substituents.- Decomposition of starting materials or product. | - Screen different coupling reagents (e.g., HATU, HOBt/EDC, T3P).- Optimize the reaction temperature and time.- Use a non-nucleophilic base (e.g., DIPEA) in stoichiometric amounts.- Ensure all reagents and solvents are anhydrous. |
| Formation of side products | - Competing side reactions, such as esterification or racemization.- Over-alkylation or other unwanted transformations of functional groups. | - Carefully control the reaction stoichiometry.- Lower the reaction temperature.- Use protecting groups for sensitive functionalities if necessary. |
| Difficulty in purifying the final compound | - Presence of closely related impurities.- Poor solubility of the product. | - Optimize the chromatographic conditions (e.g., solvent system, stationary phase).- Consider recrystallization from a suitable solvent system.- If solubility is an issue, try a different work-up procedure or use a co-solvent. |
| Inconsistent analytical data (NMR, MS) | - Presence of residual solvent or impurities.- Instability of the compound. | - Ensure the sample is thoroughly dried under high vacuum.- Re-purify the compound if necessary.- Check for potential degradation by storing the compound under inert atmosphere and protected from light. |
Quantitative Data
The following table summarizes the in vitro potency of this compound and a silicon analogue at cloned human and rat GnRH receptors.[1]
| Compound | Target Receptor | Ki (nM) |
| This compound (1a) | Human GnRH Receptor | 6.0 |
| Rat GnRH Receptor | 3.8 | |
| Disila-AG-045572 (1b) | Human GnRH Receptor | 1.8 |
| Rat GnRH Receptor | 1.2 |
Experimental Protocols
A general synthetic approach for this compound involves the coupling of two key fragments: 5-((3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxylic acid and 2,4,6-trimethoxyaniline. Below is a representative protocol for the final amide coupling step.
Protocol: Amide Coupling to Synthesize this compound
-
Materials:
-
5-((3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxylic acid
-
2,4,6-trimethoxyaniline
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 5-((3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add 2,4,6-trimethoxyaniline (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizations
Signaling Pathway of GnRH Receptor Antagonism
Caption: GnRH receptor signaling and its inhibition by this compound.
General Synthetic Workflow for this compound Analogues
Caption: A generalized workflow for the synthesis of this compound analogues.
References
Validation & Comparative
Efficacy of AG-045572 vs. Other GnRH Antagonists: A Comparative Guide
This guide provides a detailed comparison of the preclinical efficacy of the gonadotropin-releasing hormone (GnRH) antagonist AG-045572 with other notable GnRH antagonists, including the orally active non-peptide antagonists Elagolix, Relugolix, and Linzagolix, as well as the injectable peptide antagonist Cetrorelix. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and pathway visualizations.
Executive Summary
This compound is a non-peptidic GnRH receptor antagonist that has demonstrated high binding affinity for both human and rat GnRH receptors in preclinical studies.[1][2] It effectively suppresses testosterone levels in animal models.[3][4] However, its development appears to have been discontinued in the preclinical stage, as there is no publicly available information on its progression to clinical trials. In contrast, Elagolix, Relugolix, and Linzagolix have all received regulatory approval for the treatment of conditions such as endometriosis and uterine fibroids, demonstrating their clinical efficacy and safety.[5][6][7] Cetrorelix remains a widely used injectable GnRH antagonist, particularly in the context of assisted reproductive technology. This guide presents a comparative analysis of the available preclinical data for these compounds.
Data Presentation
Table 1: In Vitro GnRH Receptor Binding Affinity and Potency
| Compound | Receptor Species | Assay Type | Ki (nM) | IC50 (nM) | Kb (nM) |
| This compound | Human | Radioligand Binding | 6.0[1][2] | - | 25[3] |
| Rat | Radioligand Binding | 3.8[1][2] | - | - | |
| Elagolix | Human | Radioligand Binding | 0.054 (Kd) | - | - |
| Relugolix | Human | Radioligand Binding | - | 0.33[8] | - |
| Monkey | Radioligand Binding | - | 0.32[8] | - | |
| Linzagolix | Human | In vitro assays | - | Comparable to Cetrorelix[9] | - |
| Cetrorelix | Human | Radioligand Binding | - | 1.21[8][10] | - |
Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies. Ki denotes the inhibition constant, IC50 represents the half-maximal inhibitory concentration, Kb is the equilibrium dissociation constant for an antagonist, and Kd is the equilibrium dissociation constant.
Table 2: In Vivo Preclinical Efficacy
| Compound | Animal Model | Route of Administration | Dose | Effect |
| This compound | Castrated Male Rats | Oral | 100 mg/kg | Complete suppression of plasma LH for up to 8 hours.[3] |
| Intact Male Rats | Intravenous | 20 mg/kg | Reduction in testosterone concentrations.[3] | |
| Intact Male Rats | Oral | 100 mg/kg | Testosterone suppression to castrate range for 24 hours.[3] | |
| Linzagolix | Ovariectomized Cynomolgus Monkeys | Oral | >1 mg/kg | Immediate suppression of serum luteinizing hormone.[9] |
| Intact Female Cynomolgus Monkeys | Oral (repeated) | Not specified | Suppression of hormone surges and cessation or prolongation of menstrual cycles.[9] |
Experimental Protocols
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay is utilized to determine the binding affinity (Ki) of a test compound for the GnRH receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells). The cells are harvested and homogenized in a cold lysis buffer, followed by centrifugation to pellet the cell membranes. The final pellet is resuspended in an assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled GnRH analog (e.g., [125I]-Triptorelin) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., this compound or comparator).
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C or 25°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This functional assay assesses the antagonist activity of a test compound by measuring its ability to inhibit the GnRH-induced increase in intracellular calcium.
Methodology:
-
Cell Culture: A suitable cell line expressing the GnRH receptor (e.g., HEK293 or CHO cells) is cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will fluoresce upon binding to calcium.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the GnRH antagonist (e.g., this compound).
-
Agonist Stimulation: A fixed concentration of a GnRH agonist (e.g., buserelin) is added to the wells to stimulate the GnRH receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The data is plotted as the fluorescence response versus the concentration of the antagonist. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization, is determined using non-linear regression analysis.
In Vivo Testosterone Suppression in a Rat Model
This in vivo assay evaluates the efficacy of a GnRH antagonist in suppressing testosterone levels.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used for the study.
-
Compound Administration: The test compound (e.g., this compound) is administered via the desired route (e.g., oral gavage, intravenous injection, or subcutaneous injection) at various doses.
-
Blood Sampling: Blood samples are collected at predetermined time points following compound administration.
-
Hormone Analysis: Plasma concentrations of luteinizing hormone (LH) and testosterone are measured using validated immunoassays (e.g., ELISA or radioimmunoassay).
-
Data Analysis: The percentage of suppression of LH and testosterone levels compared to a vehicle-treated control group is calculated for each dose and time point.
Visualizations
GnRH Signaling Pathway
Caption: GnRH receptor signaling pathway and the mechanism of action of GnRH antagonists.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Testosterone Suppression
Caption: Workflow for an in vivo testosterone suppression study.
Conclusion
This compound demonstrates potent GnRH antagonist activity in preclinical in vitro and in vivo models, with a binding affinity for the human GnRH receptor in the low nanomolar range. However, a direct comparison of its efficacy with clinically approved GnRH antagonists such as Elagolix, Relugolix, and Linzagolix is challenging due to the lack of head-to-head studies and the apparent discontinuation of this compound's development. The approved oral GnRH antagonists have undergone extensive clinical evaluation and have established efficacy and safety profiles for their respective indications. This guide provides a summary of the available preclinical data to aid researchers in understanding the comparative landscape of these GnRH antagonists.
References
- 1. Clinical development of the oral gonadotropin-releasing hormone antagonist elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Medicines [neurocrine.com]
- 4. Pfizer, Myovant ink $4.2B deal for relugolix development | Drug Discovery News [drugdiscoverynews.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. pfizer.com [pfizer.com]
- 7. geneonline.com [geneonline.com]
- 8. Relugolix - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Obseva closes $60M B round to progress women's health pipeline + | Bioworld | BioWorld [bioworld.com]
Validating the Testosterone Suppression of AG-045572: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of AG-045572 in suppressing testosterone levels against other established gonadotropin-releasing hormone (GnRH) modulators. The data presented is based on available preclinical studies, primarily in rat models, to offer an objective assessment for research and development purposes.
Comparative Efficacy of Testosterone Suppression
The following tables summarize the quantitative data on the testosterone-suppressing effects of this compound and its comparators.
Table 1: In Vitro GnRH Receptor Binding Affinity
| Compound | Receptor Species | Binding Affinity (Ki) |
| This compound | Human | 6.0 nM |
| Rat | 3.8 nM | |
| Mouse | 2.2 nM |
Table 2: In Vivo Testosterone Suppression in Male Rats
| Compound | Class | Route of Administration | Dose | Observation |
| This compound | GnRH Antagonist | Intravenous (i.v.) | 20 mg/kg | Inhibited elevations of LH and testosterone stimulated by a GnRH superagonist. |
| This compound | GnRH Antagonist | Oral | 100 mg/kg (single dose) | Maintained testosterone suppression in the castrate range for 24 hours in intact male rats.[1] |
| Degarelix | GnRH Antagonist | Subcutaneous (s.c.) | Not specified | Rapidly suppresses testosterone to castrate levels. |
| Leuprolide Acetate | GnRH Agonist | Intramuscular (depot) | Not specified | Induces a transient initial surge in testosterone followed by sustained suppression. |
| Triptorelin | GnRH Agonist | Not specified | Not specified | Initially stimulates and then desensitizes pituitary GnRH receptors, leading to reduced testosterone production. |
| Goserelin | GnRH Agonist | Subcutaneous (depot) | 3.6 mg/depot (monthly) | Markedly depressed serum and testis testosterone after 2 weeks of treatment. |
| Deslorelin | GnRH Agonist | Subcutaneous (implant) | 4.7 mg (6-month implant) | Significantly lower testosterone concentrations observed. |
| SHR7280 | GnRH Antagonist | Oral | Not specified | High oral bioavailability in rats (63.1%).[1][2] |
Experimental Protocols
This section details the generalized methodologies for key experiments cited in the evaluation of testosterone suppression by GnRH modulators in rat models.
In Vivo Testosterone Suppression Study in Intact Male Rats
-
Animal Model: Adult male Sprague-Dawley rats are commonly used. Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Drug Administration:
-
This compound and other oral antagonists: Administered via oral gavage at specified doses. A vehicle control group (e.g., carboxymethyl cellulose) is included.
-
Injectable formulations (agonists and antagonists): Administered via subcutaneous or intramuscular injection at specified doses and formulations (e.g., depot). A vehicle control group is included.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. Common time points include baseline (pre-dose), and several intervals post-dose (e.g., 1, 2, 4, 8, 24, 48 hours) to capture the pharmacokinetic and pharmacodynamic profile. Blood is typically collected via tail vein or cardiac puncture at the terminal time point.
-
Testosterone Measurement:
-
Sample Preparation: Serum or plasma is separated by centrifugation.
-
Analytical Method: Testosterone levels are quantified using validated methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS). The lower limit of quantification (LLOQ) of the assay should be appropriate to measure castrate levels of testosterone.
-
-
Data Analysis: Testosterone concentrations at each time point are compared between the treatment and control groups using appropriate statistical methods (e.g., ANOVA, t-test). The percentage of testosterone suppression from baseline is often calculated.
Visualizing the Mechanisms and Workflows
Signaling Pathway of GnRH Receptor Antagonism
The following diagram illustrates the mechanism by which GnRH receptor antagonists like this compound suppress testosterone production.
Caption: Mechanism of testosterone suppression by this compound.
Experimental Workflow for In Vivo Testosterone Suppression
The following diagram outlines the typical workflow for evaluating the efficacy of a testosterone-suppressing compound in a preclinical rat model.
Caption: Preclinical workflow for testosterone suppression validation.
References
- 1. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]
- 2. Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral GnRH Antagonists for Gynecological Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three leading oral gonadotropin-releasing hormone (GnRH) antagonists: Elagolix, Relugolix, and Linzagolix. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological and procedural concepts.
Introduction
Oral GnRH antagonists represent a significant advancement in the management of hormone-dependent gynecological conditions such as uterine fibroids and endometriosis. Unlike GnRH agonists, which cause an initial surge in gonadotropin levels, antagonists offer immediate and reversible suppression of the hypothalamic-pituitary-gonadal axis. This guide focuses on a comparative analysis of the efficacy, safety, and pharmacokinetic profiles of Elagolix, Relugolix, and Linzagolix, supported by data from pivotal clinical trials.
Mechanism of Action and Signaling Pathway
GnRH antagonists competitively bind to GnRH receptors in the pituitary gland, blocking the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the ovarian production of estrogen and progesterone, key hormones in the pathophysiology of uterine fibroids and endometriosis.
The primary signaling pathway initiated by GnRH receptor activation involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
AG-045572: A Comparative Analysis of Gonadotropin-Releasing Hormone Receptor Antagonist Selectivity
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity and cross-reactivity profile of AG-045572, a non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to offer an objective assessment of this compound's receptor selectivity.
Executive Summary
This compound is a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, a key regulator of the reproductive system.[1] Available data demonstrates high affinity for the human and rat GnRH receptors. While comprehensive cross-reactivity data for this compound against a broad panel of other receptors is not publicly available, this guide provides a framework for such analysis and includes comparative data for other non-peptide GnRH antagonists to illustrate typical selectivity profiles within this class of compounds. Understanding the selectivity of a compound like this compound is critical for predicting its therapeutic efficacy and potential off-target effects.
Binding Affinity of this compound for the GnRH Receptor
This compound demonstrates high binding affinity for the GnRH receptor, with reported Ki values of 6.0 nM for the human receptor and 3.8 nM for the rat receptor.[1] The Ki value represents the equilibrium dissociation constant and is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity of the antagonist for the receptor.
| Receptor | Species | Ki (nM) |
| GnRH Receptor | Human | 6.0[1] |
| GnRH Receptor | Rat | 3.8[1] |
Table 1: Binding Affinity of this compound for GnRH Receptors
Cross-Reactivity Profile: A Comparative Perspective
A critical aspect of drug development is understanding a compound's selectivity for its intended target versus other receptors, ion channels, and enzymes in the body. While specific cross-reactivity screening data for this compound against a comprehensive panel of off-targets is not available in the public domain, it is standard practice for such compounds to be evaluated for their potential to interact with other G-protein coupled receptors (GPCRs) and other biologically relevant targets.
For context, other non-peptide GnRH antagonists have been developed and characterized for their selectivity. For instance, NBI-42902, another potent non-peptide GnRH antagonist, has a reported Ki of 0.56 nM for the human GnRH receptor and was shown to not stimulate histamine release from rat peritoneal mast cells, an indicator of selectivity against certain off-target effects.[2] Generally, the goal in developing selective antagonists is to achieve a high affinity for the target receptor with minimal or no significant binding to other receptors at therapeutically relevant concentrations.
Experimental Protocols
The determination of binding affinity (Ki) for this compound at the GnRH receptor is typically performed using a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.
Competitive Radioligand Binding Assay for GnRH Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [125I]-labeled peptide antagonist).
-
GnRH Receptor Source: Cell membranes prepared from a cell line stably expressing the human or rat GnRH receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing divalent cations (e.g., MgCl2) and a protein carrier (e.g., bovine serum albumin) to reduce non-specific binding.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity GnRH receptor ligand to determine the level of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: Add the GnRH receptor-containing cell membranes to initiate the binding reaction. The plates are then incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand bound at each concentration of the test compound is determined. The data is then plotted to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
GnRH Receptor Signaling Pathway
This compound exerts its effect by blocking the signaling cascade initiated by the binding of GnRH to its receptor. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This signaling cascade ultimately results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By antagonizing the GnRH receptor, this compound prevents these downstream events.
Simplified GnRH receptor signaling pathway and the antagonistic action of this compound.
Conclusion
This compound is a high-affinity antagonist for the human and rat GnRH receptors. While its broader selectivity profile remains to be fully disclosed in public literature, the established potency at its primary target underscores its potential as a tool for studying the GnRH signaling pathway and as a lead compound for the development of therapeutics for hormone-dependent conditions. Further studies detailing its cross-reactivity against a wide range of receptors are necessary to fully assess its selectivity and potential for off-target effects.
References
A Head-to-Head Comparison: AG-045572 (Sufugolix) and Elagolix for Endometriosis-Associated Pain
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two gonadotropin-releasing hormone (GnRH) receptor antagonists: AG-045572 (sufugolix) and the approved drug, elagolix. This comparison is based on publicly available preclinical and clinical data. A direct head-to-head clinical comparison is not possible due to the discontinuation of this compound's clinical development and the limited availability of its clinical trial data.
Executive Summary
Elagolix is a well-characterized, orally active, non-peptide GnRH receptor antagonist approved for the management of moderate to severe pain associated with endometriosis.[1][2][3][4] Its efficacy and safety profile have been established through extensive Phase II and Phase III clinical trials.[1][5] this compound, also known as sufugolix (TAK-013), is another orally active, non-peptide GnRH receptor antagonist that reached Phase II clinical trials for endometriosis and uterine fibroids before its development was discontinued.[1] While preclinical data for sufugolix are available, detailed results and protocols from its clinical trials have not been publicly released, precluding a direct, data-driven comparison with elagolix.
Mechanism of Action
Both elagolix and this compound act by competitively blocking the GnRH receptor in the pituitary gland.[1][6][7] This action inhibits the downstream signaling cascade, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[6][8] The subsequent reduction in ovarian sex hormone production, particularly estradiol, forms the therapeutic basis for their use in estrogen-dependent conditions like endometriosis.[1][6][8]
A key distinction in their reported mechanisms is that elagolix is a competitive antagonist, while sufugolix has been described as a non-competitive or insurmountable antagonist.[1]
Physicochemical and Pharmacokinetic Properties
| Property | This compound (Sufugolix) | Elagolix |
| Drug Name | Sufugolix (TAK-013) | Elagolix |
| Chemical Class | Non-peptide | Non-peptide |
| Mechanism | Non-competitive GnRH Receptor Antagonist | Competitive GnRH Receptor Antagonist[1][6][8] |
| Development Status | Discontinued (Phase II)[1] | Approved[2][4] |
| Binding Affinity (Ki) | 6.0 nM (human), 3.8 nM (rat)[7] | Not explicitly stated in provided results. |
Preclinical Data: this compound (Sufugolix)
-
In Vitro: Sufugolix demonstrates potent antagonism of the human GnRH receptor.
-
In Vivo (Animal Models):
-
Rat: A single oral dose of 100 mg/kg in castrated male rats resulted in complete suppression of plasma LH for up to 8 hours. A single intravenous dose of 20 mg/kg reduced testosterone concentrations in intact male rats.
-
Monkey: Oral administration to castrated male cynomolgus monkeys led to nearly complete suppression of LH levels.
-
Experimental Protocol: In Vivo LH Suppression in Castrated Male Rats (this compound)
-
Animal Model: Castrated male rats.
-
Drug Administration: Single oral gavage of this compound at a dose of 100 mg/kg.
-
Blood Sampling: Serial blood samples collected at various time points post-dosing.
-
Bioanalysis: Plasma LH concentrations were measured using a validated immunoassay.
-
Endpoint: The primary endpoint was the change in plasma LH levels from baseline over time.
Clinical Data: Elagolix
Elagolix has undergone extensive clinical evaluation, leading to its approval for the treatment of endometriosis-associated pain.
Phase III Clinical Trial Program (Elaris EM-I and EM-II)
These were two large, randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of elagolix in women with moderate to severe endometriosis-associated pain.[5]
Experimental Protocol: Elaris EM-I and EM-II (Elagolix)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Participants: Premenopausal women aged 18-49 with surgically confirmed endometriosis and moderate to severe endometriosis-associated pain.
-
Intervention:
-
Elagolix 150 mg once daily
-
Elagolix 200 mg twice daily
-
Placebo
-
-
Treatment Duration: 6 months.
-
Primary Endpoints:
-
Proportion of responders for dysmenorrhea (menstrual pain) at month 3.
-
Proportion of responders for non-menstrual pelvic pain (NMPP) at month 3.
-
A responder was defined as a participant who experienced a reduction in pain scores with no increase in rescue analgesic use.
-
-
Secondary Endpoints: Included changes in dyspareunia (painful intercourse), quality of life, and safety assessments (e.g., bone mineral density).
Efficacy Results (Month 3)
| Endpoint | Elagolix 150 mg once daily | Elagolix 200 mg twice daily | Placebo |
| Dysmenorrhea Responders | 43.4 - 46.4% | 72.4 - 75.8% | 19.6 - 22.7% |
| NMPP Responders | 49.8 - 50.4% | 54.5 - 57.8% | 36.4 - 36.5% |
Data from Elaris EM-I and EM-II trials.
Safety and Tolerability of Elagolix
Common adverse events associated with elagolix are consistent with its mechanism of action and include hot flushes, headaches, and a dose-dependent decrease in bone mineral density.[5]
Clinical Data: this compound (Sufugolix)
As of the date of this guide, detailed quantitative data and experimental protocols from the Phase II clinical trials of sufugolix for endometriosis have not been published in the peer-reviewed literature. The development of sufugolix was discontinued, and it appears to have been supplanted by another GnRH antagonist, relugolix, from the same developer.[1]
Conclusion
Elagolix is a well-documented GnRH receptor antagonist with proven efficacy and a manageable safety profile for the treatment of endometriosis-associated pain. This compound (sufugolix) showed promise in preclinical studies as a potent GnRH receptor antagonist. However, the lack of publicly available clinical data from its Phase II trials prevents a direct and meaningful comparison of its efficacy and safety against elagolix. Researchers and clinicians should rely on the extensive data available for approved therapies like elagolix when making informed decisions for the management of endometriosis. The development history of this compound underscores the challenges in drug development, where promising preclinical candidates may not always translate to successful clinical outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. jocmr.elmerjournals.com [jocmr.elmerjournals.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. clinicaltrials.takeda.com [clinicaltrials.takeda.com]
- 6. Sufugolix [medbox.iiab.me]
- 7. Relugolix, a novel oral gonadotropin-releasing hormone antagonist, in the treatment of pain symptoms associated with uterine fibroids: a randomized, placebo-controlled, phase 3 study in Japanese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Switching from a gonadotropin-releasing hormone (GnRH) agonist to a GnRH antagonist in prostate cancer patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of AG-045572: A Comparative Guide to GnRH Antagonism
This guide provides a detailed comparison of the in vitro pharmacological profile of AG-045572, a nonpeptidic, small-molecule Gonadotropin-Releasing Hormone (GnRH) receptor antagonist. Its performance is benchmarked against other prominent GnRH antagonists, including peptide-based antagonists (Cetrorelix, Ganirelix) and other non-peptide antagonists (Relugolix, Elagolix). The data presented is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the binding and functional characteristics of this compound.
Data Presentation: Quantitative Comparison of GnRH Antagonists
The antagonistic properties of these compounds are primarily defined by their binding affinity (Kᵢ) to the GnRH receptor and their functional potency (Kₛ or IC₅₀) in cell-based assays. The following tables summarize the available in vitro data for this compound and its comparators.
Table 1: GnRH Receptor Binding Affinity
This table compares the equilibrium dissociation constant (Kᵢ) of various antagonists for the GnRH receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Chemical Class | Receptor Species | Binding Affinity (Kᵢ, nM) | Citation |
| This compound | Non-peptide | Human | 6.0 | [1][2][3] |
| Rat | 3.8 | [1][2][3] | ||
| Mouse | 2.2 | [2][4] | ||
| Cetrorelix | Peptide | Human | ~0.1 (Kᴅ) | [5] |
| Ganirelix | Peptide | Human | N/A | |
| Relugolix | Non-peptide | Human | 0.12 | |
| Elagolix | Non-peptide | Human | 0.82 |
Note: Data for competitor compounds are compiled from various sources for comparative purposes. Direct head-to-head studies under identical experimental conditions are limited, and cross-study comparisons should be interpreted with caution.
Table 2: Functional Antagonist Potency
This table presents the functional potency of this compound in inhibiting the GnRH-stimulated signaling pathway, specifically the accumulation of inositol phosphates (IP). The antagonist constant (Kₛ) represents the concentration of the antagonist that requires a doubling of the agonist concentration to elicit the same response.
| Compound | Assay Type | Cell Line | Receptor Species | Potency (Kₛ, nM) | Citation |
| This compound | Inositol Phosphate Accumulation | HEK293 | Human | 25 | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro validation assays are provided below.
1. Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for the GnRH receptor.
-
Objective: To determine the Kᵢ of this compound for the human GnRH receptor.
-
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[6]
-
Radioligand: A high-affinity GnRH analog labeled with a radioisotope, such as ¹²⁵I-Cetrorelix.[5]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[7]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).[7]
-
-
Procedure:
-
Assay Setup: In a 96-well plate, reactions are set up to measure total binding, non-specific binding (NSB), and competitor binding.
-
Total Binding: Contains membrane preparation and radioligand.[7]
-
NSB: Contains membrane preparation, radioligand, and a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).[7]
-
Competitor Binding: Contains membrane preparation, radioligand, and increasing concentrations of this compound.
-
-
Incubation: The plate is incubated for 60-120 minutes at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[7]
-
Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[7]
-
Washing: Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Quantification: The radioactivity trapped on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.[6]
-
2. Inositol Phosphate (IP) Accumulation Functional Assay
This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit GnRH-induced intracellular signaling. The GnRH receptor primarily couples to Gαq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol phosphates.[7][8]
-
Objective: To determine the functional potency (Kₛ) of this compound as a competitive antagonist.
-
Materials:
-
Cell Line: A cell line expressing the human GnRH receptor, such as HEK293 cells.[4]
-
Stimulant: GnRH.
-
Test Compound: this compound.
-
Labeling Agent: [³H]-myo-inositol.
-
Lysis Buffer & Ion-Exchange Columns: For purification of inositol phosphates.
-
-
Procedure:
-
Cell Culture and Labeling: Cells are cultured and incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of GnRH (typically the EC₅₀ or EC₈₀ concentration) for a defined period (e.g., 30-60 minutes). A control group with no GnRH stimulation is included to measure basal IP levels.[4]
-
Lysis and IP Purification: The reaction is stopped, cells are lysed, and the aqueous phase containing the inositol phosphates is collected. Total [³H]-inositol phosphates are purified from the lysate using anion-exchange chromatography.
-
Quantification: The amount of [³H]-IP is quantified using liquid scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the GnRH-stimulated IP accumulation is plotted. The antagonist constant (Kₛ) is calculated using the Schild regression analysis, confirming competitive antagonism. This compound alone should not produce any change in basal IP levels.[4]
-
Mandatory Visualizations
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand, primarily activates the Gq/11 signaling cascade.[9] This leads to the activation of Phospholipase C (PLC), which cleaves PIP₂ into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). These events are central to the synthesis and release of gonadotropins. This compound acts by competitively blocking GnRH from binding to its receptor, thereby inhibiting this entire downstream cascade.
Caption: GnRH receptor signaling pathway and point of inhibition by this compound.
Experimental Workflow: Competitive Binding Assay
The workflow for a competitive radioligand binding assay involves preparing receptor membranes, incubating them with a radiolabeled ligand and a competitor (this compound), separating bound from free ligand via filtration, and quantifying the results.
Caption: Workflow diagram for a competitive radioligand binding assay.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effectiveness and safety of GnRH antagonist originator and generic in real-world clinical practice: a retrospective cohort study [frontiersin.org]
- 4. A novel orally active gonadotropin‐releasing hormone antagonist, relugolix, is a potential substitute for injectable GnRH antagonists in controlled ovarian stimulation in assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GnRH antagonist in in vitro fertilization: where we are now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reproducibility of AG-045572 Pharmacokinetic Data: A Comparative Guide
This guide provides a comparative analysis of the pharmacokinetic profiles of gonadotropin-releasing hormone (GnRH) receptor antagonists, with a focus on the reproducibility of data for the investigational compound AG-045572. Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this therapeutic area.
Comparative Pharmacokinetic Data of GnRH Antagonists
While specific preclinical pharmacokinetic data for this compound is not widely available in the public domain, this section presents data for other well-characterized oral GnRH antagonists to provide a comparative context. These compounds, including Elagolix, Relugolix, and Linzagolix, offer a benchmark for evaluating the expected pharmacokinetic profile of novel molecules in this class.
| Pharmacokinetic Parameter | Elagolix | Relugolix | Linzagolix | GnRH-R Antagonist 1 (in rats) |
| Route of Administration | Oral | Oral | Oral | Oral |
| Time to MaximumConcentration (Tmax) | ~30-60 minutes | - | - | - |
| Terminal Half-life (t½) | ~4-6 hours[1] | - | ~14-15 hours[1] | - |
| Oral Bioavailability (F%) | - | - | - | 44.7% |
| Metabolism | - | - | - | Metabolized by CYP3A |
Note: The data for "GnRH-R Antagonist 1" is derived from a preclinical study in rats and is presented here as a representative example of a small molecule GnRH antagonist.[2] this compound is known to be a GnRH receptor antagonist metabolized by CYP3A.
Experimental Protocols
To ensure the reproducibility of pharmacokinetic studies, detailed and standardized experimental protocols are essential. The following outlines a general in vivo pharmacokinetic protocol for an oral GnRH antagonist in a rodent model, based on common practices in the field.
Objective:
To determine the pharmacokinetic profile of an oral GnRH antagonist following a single oral dose administration in rats.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Adult Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the study to allow for acclimation.
-
Dosing Solution Preparation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentration.
-
Dosing: Fast animals overnight prior to dosing. Administer a single oral dose of the test compound via oral gavage. A vehicle control group should also be included.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Immediately place blood samples into heparinized tubes and centrifuge to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL/F, Vz/F) from the plasma concentration-time data using non-compartmental analysis.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the underlying biological mechanism of action, the following diagrams are provided.
The therapeutic effect of GnRH antagonists is achieved through the competitive inhibition of the GnRH receptor in the pituitary gland. This action blocks the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking AG-045572: A Comparative Analysis Against Peptide-Based GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide, small-molecule Gonadotropin-Releasing Hormone (GnRH) receptor antagonist, AG-045572, with established peptide-based antagonists: Cetrorelix, Ganirelix, and Degarelix. This document is intended to serve as a resource for researchers and drug development professionals by presenting available data on binding affinities, in vitro potency, and in vivo efficacy, alongside detailed experimental methodologies.
Introduction to GnRH Antagonism
The GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs, is a key regulator of the reproductive endocrine system. Upon binding of GnRH, the receptor initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the gonads to produce sex steroids.
GnRH antagonists competitively block this receptor, thereby preventing the downstream signaling cascade. This mechanism of action is leveraged in various clinical applications, including assisted reproductive technologies, and the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids. While peptide-based antagonists have been the standard of care, small-molecule antagonists like this compound offer the potential for oral bioavailability and different pharmacokinetic profiles.
Comparative Analysis of Receptor Binding and In Vitro Potency
The binding affinity and in vitro functional antagonism of this compound and peptide-based antagonists to the GnRH receptor have been characterized in various studies. The following tables summarize the available quantitative data. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Compound | Receptor Species | Assay Type | Reported Value (nM) |
| This compound | Human | Ki | 6.0[1] |
| Rat | Ki | 3.8[1] | |
| Mouse | Ki | 2.2 | |
| Human | KB | 25 | |
| Degarelix | Human | Ki | 1.68[2] |
| Ganirelix | Rat | pKi | 10.78 (equivalent to ~0.0166 nM) |
| Human | KD | 0.4[3][4] | |
| Cetrorelix | Not Specified | Binding Affinity | ~20 times higher than native LHRH[1] |
| Human | pKi | 8.80 (equivalent to ~1.58 nM)[5] |
Table 1: Comparative GnRH Receptor Binding Affinities. This table presents the reported binding affinities (Ki, Kd, or pKi) of this compound and peptide-based antagonists. Lower values indicate higher binding affinity.
In Vivo Efficacy: A Comparative Overview
The in vivo efficacy of these antagonists is primarily assessed by their ability to suppress gonadotropin and sex steroid levels. The following data, gathered from studies in rats, provides an insight into their potency and duration of action.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Castrated Male Rats | 100 mg/kg (oral) | Complete suppression of plasma LH for up to 8 hours. |
| Intact Male Rats | 20 mg/kg (intravenous) | Reduction in testosterone concentrations. | |
| Degarelix | Castrated and Intact Rats | 2 mg/kg (subcutaneous) | Full suppression of LH and testosterone for over 40 days[2]. |
| Cetrorelix | Male Rats | 0.71 mg/kg (pamoate formulation) | Significant decrease in serum LH by >50% on day 4, with testosterone reduced to 27% of control levels[6]. |
| Ganirelix | Female Rats | Not specified | Systemic treatment counteracted experimental detrusor overactivity, indicating hormonal modulation[7]. |
Table 2: Comparative In Vivo Efficacy in Rat Models. This table summarizes the effects of this compound and peptide-based antagonists on hormone levels in rats.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for assessing antagonist activity.
Caption: GnRH Receptor Signaling Pathway.
Caption: Workflow for a Competitive Binding Assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for GnRH Receptor
This protocol is adapted from established methodologies for determining the binding affinity of ligands to the GnRH receptor.
1. Materials:
- Cell Membranes: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or COS-1 cells).
- Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., 125I-labeled triptorelin or a tritiated antagonist).
- Unlabeled Ligands: this compound and peptide-based antagonists (Cetrorelix, Ganirelix, Degarelix) for competition.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a protein carrier like bovine serum albumin (BSA).
- Wash Buffer: Cold assay buffer.
- Filtration Apparatus: Glass fiber filters and a cell harvester.
- Scintillation Counter: For quantifying radioactivity.
2. Procedure:
- Membrane Preparation: Cells expressing the GnRH receptor are harvested, homogenized, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.
- Assay Setup: The assay is typically performed in a 96-well plate format.
- Total Binding: Incubate cell membranes with the radioligand.
- Non-specific Binding: Incubate cell membranes with the radioligand in the presence of a high concentration of an unlabeled GnRH agonist or antagonist.
- Competition Binding: Incubate cell membranes with the radioligand and varying concentrations of the test compound (this compound or peptide antagonists).
- Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
- Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are washed with cold wash buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Summary and Conclusion
This guide provides a comparative overview of the non-peptide GnRH antagonist this compound and established peptide-based antagonists.
-
Binding Affinity: Based on the available data, the peptide antagonists, particularly Ganirelix and Degarelix, appear to exhibit higher binding affinity to the GnRH receptor compared to this compound. However, it is crucial to consider that these values were obtained from different studies with varying experimental conditions.
-
In Vivo Efficacy: In rat models, both this compound and the peptide antagonists demonstrate effective suppression of the pituitary-gonadal axis. Notably, Degarelix exhibits a particularly long duration of action.
-
Future Directions: To provide a definitive benchmark, direct head-to-head comparative studies of this compound and peptide-based antagonists are warranted. Such studies should employ standardized experimental protocols to ensure the direct comparability of binding affinities, in vitro potencies, and in vivo efficacy.
This guide serves as a starting point for researchers and drug developers interested in the landscape of GnRH receptor antagonists. The presented data and protocols can aid in the design of future studies and the evaluation of novel compounds in this therapeutic area.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganirelix (123246-29-7) for sale [vulcanchem.com]
- 4. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cetrorelix [drugcentral.org]
- 6. Effect of long-term treatment with low doses of the LHRH antagonist Cetrorelix on pituitary receptors for LHRH and gonadal axis in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the gonadotropin-releasing hormone antagonist ganirelix on normal micturition and prostaglandin E(2)-induced detrusor overactivity in conscious female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AG-045572: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AG-045572, a GnRH receptor antagonist, are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the compound's classification and general principles of chemical waste management is essential. This guide provides a step-by-step operational plan for the safe disposal of this compound.
Core Principles of Chemical Disposal
The disposal of any chemical waste, including this compound, should always adhere to local, state, and federal regulations. Before proceeding with any disposal method, consultation with your institution's Environmental Health and Safety (EHS) office is mandatory.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes general guidelines for handling and disposal of potent pharmacological compounds in a laboratory setting.
| Parameter | Guideline | Considerations |
| Waste Classification | Hazardous Chemical Waste | Assume the compound is potent and hazardous in the absence of specific data. |
| Container Type | Labeled, sealed, and non-reactive container | Ensure the container is compatible with the chemical and clearly labeled with the full chemical name and hazard warnings. |
| Concentration Limits for Aqueous Waste | Varies by jurisdiction | Check with your local EHS for specific limits for drain disposal. It is highly unlikely that a potent organic compound like this compound would be suitable for drain disposal. |
| Personal Protective Equipment (PPE) | Standard Laboratory PPE | Includes safety goggles, lab coat, and chemical-resistant gloves. |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines a generalized procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
- Solid Waste: Collect any solid this compound, such as unused compound or contaminated consumables (e.g., weighing paper, pipette tips), in a designated, labeled, and sealed waste container. The container should be made of a material compatible with the compound.
- Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
- Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Labeling:
- Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Potent Compound," "Handle with PPE").
3. Storage:
- Store the sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.
4. Disposal Request:
- Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS office or a licensed hazardous waste disposal contractor.
5. Documentation:
- Maintain a log of the waste generated, including the quantity and date of disposal.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet for any chemical you are working with. The absence of a specific SDS for this compound necessitates a cautious approach to its handling and disposal.
Essential Safety and Handling Information for AG-045572 Currently Unavailable
A specific Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for the compound AG-045572 could not be located through publicly available resources. This document is crucial for providing detailed and accurate safety, handling, and disposal information tailored to this specific chemical.
Without the manufacturer-provided SDS/MSDS, it is not possible to generate the essential, immediate safety and logistical information, including operational and disposal plans, as requested. The creation of detailed experimental protocols, quantitative data tables on personal protective equipment (PPE), and procedural workflow diagrams requires specific hazard identification, toxicological data, and handling precautions that are unique to this compound.
Importance of the Safety Data Sheet (SDS/MSDS)
The SDS/MSDS is a comprehensive document that contains critical information about a chemical substance. For laboratory personnel, it is the primary source for:
-
Hazard Identification: Understanding the specific physical and health hazards associated with a compound.
-
Personal Protective Equipment (PPE) Recommendations: Detailed guidance on the appropriate type of eye/face protection, skin protection (gloves, lab coats), and respiratory protection.
-
Safe Handling and Storage Procedures: Instructions on how to safely handle, store, and transport the chemical to prevent exposure and accidents.
-
First-Aid Measures: Immediate steps to take in case of accidental exposure.
-
Fire-Fighting Measures: Information on appropriate extinguishing media and fire-fighting procedures.
-
Accidental Release Measures: Procedures for cleaning up spills and leaks.
-
Toxicological Information: Data on the potential health effects of exposure.
-
Disposal Considerations: Guidelines for the safe and environmentally responsible disposal of the chemical waste.
Recommendations for Researchers, Scientists, and Drug Development Professionals
To ensure the safe handling of this compound, it is imperative to obtain the official Safety Data Sheet (SDS/MSDS) directly from the supplier or manufacturer from which the compound was procured. This document will provide the necessary, verified information to conduct a thorough risk assessment and establish safe laboratory practices.
Once the SDS/MSDS for this compound is obtained, the following steps and visualizations, as originally requested, can be developed:
Personal Protective Equipment (PPE) Summary
A comprehensive table summarizing the recommended PPE for handling this compound would be structured as follows, with the specific details populated from the SDS/MSDS:
| PPE Category | Recommended Specifications |
| Eye/Face Protection | e.g., Chemical safety goggles, face shield |
| Skin Protection | e.g., Nitrile gloves (specify thickness), chemically resistant lab coat |
| Respiratory Protection | e.g., NIOSH-approved respirator with specific cartridge type (if required) |
Procedural Workflow for Safe Handling
A detailed workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting can be created using Graphviz. This diagram would visually represent the procedural guidance for preparation, handling, and disposal.
Caption: A generalized workflow for the safe handling of chemical compounds.
It is strongly advised not to handle this compound without first consulting its specific Safety Data Sheet. The generic safety information available is not a substitute for the detailed guidance provided by the manufacturer. By prioritizing the acquisition of the SDS/MSDS, researchers can ensure a safe working environment and adhere to regulatory compliance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
